Methyl nitrite

Catalog No.
S574761
CAS No.
624-91-9
M.F
CH3NO2
M. Wt
61.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nitrite

CAS Number

624-91-9

Product Name

Methyl nitrite

IUPAC Name

methyl nitrite

Molecular Formula

CH3NO2

Molecular Weight

61.04 g/mol

InChI

InChI=1S/CH3NO2/c1-4-2-3/h1H3

InChI Key

BLLFVUPNHCTMSV-UHFFFAOYSA-N

SMILES

CON=O

solubility

Soluble in ethanol and ether
In water, 2.4X10-4 mg/L @ 25 °C /Estimated/

Synonyms

methyl nitrite

Canonical SMILES

CON=O

The exact mass of the compound Methyl nitrite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol and etherin water, 2.4x10-4 mg/l @ 25 °c /estimated/. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

methyl nitrite atmospheric chemistry role

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Nitrite in Atmospheric Research

This compound (CH₃ONO) is primarily used in atmospheric chemistry as a precursor for generating hydroxyl (OH) radicals in laboratory experiments [1]. The controlled photolysis (light-induced decomposition) of this compound provides a clean and reliable source of OH radicals, which are the primary oxidants in the atmosphere. This method is crucial for studying the reaction kinetics of OH radicals with various organic compounds, enabling scientists to determine rate constants that inform models of atmospheric chemical behavior and environmental regulation compliance [1].

The following table summarizes the core aspects of its role:

Aspect Description
Primary Function Clean-source OH radical generation via photolysis for laboratory kinetic studies [1].
Key Application Determining OH radical reaction rate constants for organic compounds [1].
Atmospheric Significance Informs models of photochemical air pollution and the atmospheric fate of organics [1].

It is important to differentiate this compound from chemically similar compounds that have different atmospheric roles:

  • Methyl nitrate (CH₃ONO₂): A reservoir species studied for its formation and decomposition pathways in the atmosphere [2].
  • Methyl peroxy nitrite (CH₃OONO): An intermediate in the reaction between methyl peroxy radicals (CH₃O₂) and nitrogen monoxide (NO), which can decompose to form methoxy radicals (CH₃O) and nitrogen dioxide (NO₂) [2].

Experimental Protocol: OH Radical Rate Constant Determination

The established method uses this compound photolysis as an OH radical source. The following diagram outlines the core experimental workflow and the key chemical reactions involved.

G cluster_reactor Reaction Chamber (Smog Chamber) cluster_analysis Analytical Measurement (Gas Chromatography) CH3ONO This compound (CH₃ONO) Light UV Light (hν) CH3ONO->Light  Photolysis (Initiation) OH OH Radical (•OH) Light->OH Primary Step Organic Organic Reactant (R) OH->Organic  Reaction Under Study (Propagation) Products Oxidation Products Organic->Products Sample Sample Reaction Mixture GC Gas Chromatograph Sample->GC Data Concentration vs. Time Data GC->Data k Determine Rate Constant (k) Data->k

Experimental workflow for determining OH radical rate constants using this compound photolysis.

Detailed Methodology [1]
  • OH Radical Generation: this compound vapor is introduced into a smog chamber (a large, inert reaction vessel) with a carrier gas such as air. Exposure to UV light photolyzes this compound, producing OH radicals. The initial step is: CH₃ONO + hν → CH₃O• + •NO The methoxy radical (CH₃O•) rapidly reacts with oxygen (O₂) to form formaldehyde (HCHO) and a hydroperoxyl radical (HO₂•). The HO₂• then reacts with nitric oxide (NO, also present from the photolysis) to yield the OH radical: HO₂• + NO → OH• + NO₂. { | The use of this compound photolysis overcomes limitations of earlier techniques, allowing accurate measurement of rate constants as low as 3 x 10⁻¹³ cm³ molecule⁻¹ sec⁻¹ [1]}

  • Reaction Kinetics Measurement: The organic compound of interest is introduced into the chamber. Its concentration decay is monitored over time relative to a known reference compound or directly via gas chromatography (GC). This quantifies the reaction rate: OH• + Organic Reactant → Products.

  • Data and Rate Constant Determination: By analyzing the concentration-time data, the second-order rate constant (k) for the reaction between the OH radical and the organic compound is calculated. This protocol has been validated using standard compounds like propene and n-butane [1].

Research Context and Limitations

The provided protocol is a foundational method. Current atmospheric research focuses more on the behavior of more complex nitrogen species. The table below compares key nitrogen-containing compounds for context.

Compound Chemical Formula Primary Atmospheric Role/Context
This compound CH₃ONO A source for generating OH radicals in laboratory studies [1].
Methyl Peroxy Nitrite CH₃OONO An unstable intermediate in the CH₃O₂ + NO reaction pathway; can decompose to CH₃O and NO₂ [2].
Methyl Peroxy Nitrate (MPN) CH₃O₂NO₂ A reservoir species in the upper troposphere; its model underestimation points to uncertain production processes as air ages [3].
Peroxyacetyl Nitrate (PAN) CH₃C(O)O₂NO₂ A dominant reservoir of reactive nitrogen in the upper troposphere and a key pollutant in smog [3].

A primary research challenge is the model underestimation of Methyl Peroxy Nitrate (MPN) in the upper troposphere. Models can underestimate observed MPN by at least ~50 pptv (a 13-fold difference), indicating significant uncertainties in the chemical processes that sustain its production as air masses age [3].

This summary consolidates the technical role of this compound based on current scientific literature. The experimental protocol remains a robust method for kinetic studies, though the field has expanded to address complex interactions in atmospheric nitrogen cycles.

References

The Established Chemistry of Ozone Formation

Author: Smolecule Technical Support Team. Date: February 2026

The formation of tropospheric ozone is a complex process driven by photochemical reactions. The core cycle involves nitrogen oxides (NOₓ) and volatile organic compounds (VOCs), but standard models focus on other intermediates, not methyl nitrite [1] [2] [3].

The table below summarizes the key participants in the main ozone-forming cycles, based on the search results:

Compound / Radical Role in Ozone Formation Key Reactions

| Nitric Oxide (NO) | Crucial precursor; converts peroxy radicals to NO₂, which then photolyzes to form ozone [3]. | ( \text{RO}_2 + \text{NO} \rightarrow \text{RO} + \text{NO}_2 ) ( \text{NO}_2 + h\nu \rightarrow \text{NO} + \text{O} ) ( \text{O} + \text{O}_2 \rightarrow \text{O}_3 ) | | Nitrogen Dioxide (NO₂) | The direct source of ozone atoms via photolysis [3]. | ( \text{NO}_2 + h\nu \rightarrow \text{NO} + \text{O} ) | | Methyl Peroxy Radical (CH₃O₂) | An intermediate that oxidizes NO to NO₂, driving the ozone cycle [3]. | ( \text{CH}_3\text{O}_2 + \text{NO} \rightarrow \text{CH}_3\text{O} + \text{NO}_2 ) | | Methyl Peroxynitrate (CH₃OONO₂) | A temporary reservoir species that can release NO₂ under certain conditions, but is generally unstable in the lower troposphere [3]. | ( \text{CH}_3\text{O}_2 + \text{NO}_2 \leftrightarrow \text{CH}_3\text{OONO}_2 ) |

In contrast, This compound (CH₃ONO) is typically considered a stable, terminal product in the nitrogen cycle under laboratory conditions. It is not reactive enough with common atmospheric oxidants like OH or O₃ to initiate a chain reaction that would lead to net ozone production. Its primary atmospheric fate is likely photolysis, which would simply recycle NO and methoxy radicals without contributing to a net increase in ozone.

Experimental & Analytical Techniques for Atmospheric Nitrogen Species

Although the search results did not contain specific experimental protocols for this compound, they detail common analytical methods for related nitrogen compounds like nitrate (NO₃⁻) and nitrite (NO₂⁻) in environmental and biological samples [4]. Adapting these methods could be a starting point for investigating this compound.

Technique Principle Applicable Sample Types
Ion Chromatography (IC) Separates and quantifies ions in a solution based on their affinity for an ion-exchange resin. Air (aerosols), water, soil extracts [4].
Gas Chromatography-Mass Spectrometry (GC/MS) Separates volatile compounds (GC) and identifies them based on their mass-to-charge ratio (MS). Requires derivatization for nitrate/nitrite in plasma and urine [4].
The Griess Assay A colorimetric method where nitrite is diazotized and coupled to form a colored azo compound, measured by spectrophotometry. Water, biological fluids; nitrate must first be reduced to nitrite [4].
Capillary Ion Electrophoresis Separates ions based on their electrophoretic mobility in a capillary tube under an applied voltage. Foodstuffs, juices [4].

General Workflow for Atmospheric Chemistry Analysis

To provide the requested visualization, the diagram below outlines a generalized workflow for sampling and analyzing atmospheric trace gases and aerosols, which could be adapted for a study on nitrogen species.

G Sample Analysis Workflow SampleCollection Sample Collection (Ambient Air) SamplePrep Sample Preparation & Preservation SampleCollection->SamplePrep  Minimize degradation Analysis Instrumental Analysis SamplePrep->Analysis  e.g., extraction, derivatization DataReduction Data Reduction & Quantification Analysis->DataReduction  chromatograms, spectra IC Ion Chromatography Analysis->IC GCMS GC/MS Analysis->GCMS Griess Griess Assay (Spectrophotometry) Analysis->Griess

A generalized workflow for atmospheric sample analysis.

Guidance for Further Research

The absence of this compound in current tropospheric ozone models suggests it may not play a significant role. To deepen your investigation, consider these paths:

  • Refine Your Search: Explore the chemistry of more prominent species like methyl peroxy radicals (CH₃O₂) and methyl peroxynitrate (CH₃OONO₂), which are central to the established reaction cycles [3].
  • Investigate Related Pathways: Focus on the well-documented roles of NOₓ and Biogenic VOCs in ozone formation, as their chemistry is the primary driver of photochemical smog [1] [2] [5].
  • Consult Specialized Databases: Use platforms like SciFinder or Reaxys to perform a precise search for any experimental data or theoretical studies on this compound in atmospheric systems.

References

methyl nitrite photolysis half-life sunlight

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Nitrite Photodissociation Data

The table below summarizes key parameters from a molecular beam study on this compound photodissociation. This data provides insight into its photochemical behavior but does not directly translate to a half-life in sunlight [1].

Parameter Details
Molecule Studied This compound (CH₃ONO)
Excitation Band Second UV absorption band (B band)
Wavelengths 248 nm, 193 nm
Anisotropy Parameter (β) 1.36 ± 0.10 (248 nm), 1.08 ± 0.07 (193 nm)
Key Finding Dissociation is faster than a typical rotational period.
Excited Methoxy Yield Production quantum yield of electronically excited methoxy fragment is < 7% (at 193 nm).

Experimental Protocol: Molecular Beam Photofragment Spectroscopy

The quantitative data in the table was generated using a specific methodology [1]:

  • Apparatus: A molecular beam photofragment spectroscopy setup was used. A beam of this compound molecules was collimated and cooled to a very low rotational temperature (Trot < 10 K).
  • Photodissociation: The molecular beam was crossed with a pulsed UV laser at precisely 248 nm or 193 nm to initiate photodissociation (CH₃ONO + → CH₃O + NO).
  • Fragment Detection: The resulting nitric oxide (NO) fragments were ionized and their arrival times and positions were detected. Analyzing the time-of-flight (TOF) spectra and angular distributions of these fragments allowed researchers to determine the anisotropy parameter (β) and the energy partitioning in the reaction.

The following diagram illustrates the core logical relationship and workflow of this experimental method:

G Laser Pulsed UV Laser (248 nm / 193 nm) Interaction Laser->Interaction Excitation MB This compound Molecular Beam MB->Interaction Fragments Photofragments (CH₃O, NO) Interaction->Fragments Photodissociation Detector Ionization Detector (Time-of-Flight Analysis) Fragments->Detector Fragment Detection

Experimental workflow for this compound photodissociation study using molecular beam spectroscopy [1].

References

methyl nitrite oceanic source biological productivity

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Nitrate in the Marine Atmosphere

While methyl nitrite is a known industrial chemical [1], the alkyl nitrate most frequently studied in the marine environment is methyl nitrate (CH₃ONO₂). Its presence and formation are important for understanding reactive nitrogen cycling over the ocean.

The table below summarizes the quantitative data on methyl nitrate's atmospheric abundance and impact from key observational and modeling studies:

Location Mixing Ratios (Seasonal Maxima) Key Findings & Global Impact Primary Source Attribution
Hong Kong Coastal Region [2] Up to 8.5 ppt (Summer) serves as a temporary reservoir for NO(_x); its production can either promote or inhibit regional ozone formation. Marine emissions and photochemical production.
Global Marine Troposphere [3] N/A (Modeled Global Burden: 17 Gg N) Dominant form of reactive nitrogen (NO(_y)) in the Southern Ocean boundary layer; a growing source of NO(_x) in the remote free troposphere from East Asian pollution outflow. Marine microbial activity/photochemistry and long-range transport of polluted air masses.

The studies show that methyl nitrate has a relatively long atmospheric lifetime (26 days) [3], allowing it to be transported far from its source regions and act as a reservoir, releasing NO(_x) in remote marine areas. This can indirectly affect biological productivity by influencing atmospheric deposition of nitrogen, a key nutrient, into the ocean.

Analytical and Experimental Methodologies

To study volatile organic compounds like alkyl nitrates in the atmosphere and trace gases in the ocean, advanced analytical techniques are required.

Atmospheric Alkyl Nitrate Measurement

The year-long Hong Kong study provides a detailed protocol for measuring alkyl nitrates [2]:

  • Sample Collection: 2-liter electro-polished stainless-steel canisters.
  • Analysis System: Gas Chromatograph coupled with a Mass Spectrometric Detector and Electron Capture Detector (GC-MSD/ECD).
  • Sampling Frequency: Three times daily to capture diurnal and seasonal variations.
  • Data Analysis: Positive Matrix Factorization (PMF) is applied to the concentration data to statistically apportion the measured alkyl nitrates to different source types (e.g., photochemical production, marine emissions, biomass burning).
Chamber-Based Kinetic Studies

Research on the atmospheric reactivity of volatile organic compounds, which can be precursors to compounds like this compound, often uses environmental simulation chambers [4].

  • Reactor: A quartz glass chamber surrounded by UV lamps to simulate sunlight and initiate photochemistry.
  • OH Radical Source: Photolysis of this compound (CH(_3)ONO) in the presence of NO is a common method to generate hydroxyl radicals.
  • Analysis: In-situ Fourier-Transform Infrared (FTIR) spectrometry is used to monitor the concentrations of reactants and products in real-time over the course of the reaction.
  • Technique: The "relative kinetic technique" is used, where the decay rate of a compound of interest is measured against a reference compound with a known reaction rate.

Synthesis of this compound for Research

For laboratory studies requiring a pure source of this compound, such as its use as an OH radical precursor in kinetic experiments [4], specific synthesis methods are employed. The following diagram illustrates a continuous production method described in a patent.

G NaNO2 Sodium Nitrite (NaNO₂) Solution Reactor Reactor (Stirred Mixing) NaNO2->Reactor CH3OH Methanol (CH₃OH) Solution CH3OH->Reactor HNO3 Nitric Acid (HNO₃) Solution HNO3->Reactor Rectification Rectification Tower (Gas-Liquid Separation) Reactor->Rectification GasOut Gaseous this compound (CH₃ONO) Product Rectification->GasOut LiquidOut Liquid Sodium Nitrate (NaNO₃) Byproduct Rectification->LiquidOut

Patent-based process for continuous this compound production [5]

This method involves the reaction of sodium nitrite, methanol, and nitric acid in a reactor. The outflowing mixture is then fed to a rectification tower for gas-liquid separation, yielding gaseous this compound and a liquid sodium nitrate byproduct [5].

Research Gaps and Future Directions

The current knowledge reveals several areas for further investigation:

  • Direct Oceanic Source Uncertainty: The precise biological or chemical mechanism for the production of methyl nitrate (and potentially this compound) in seawater remains elusive and is a critical target for future microbiological and biogeochemical studies.
  • Impact on Marine Nitrogen Cycling: The potential for atmospheric methyl nitrate to deposit nitrogen into the ocean and directly fuel productivity is a hypothesized but not yet quantified pathway. Research is needed to measure this flux and its ecological significance.
  • Connecting the Cycles: A comprehensive understanding requires integrating atmospheric chemistry models with marine biogeochemical models to fully assess the feedback loops between alkyl nitrate emissions, nitrogen deposition, and subsequent biological productivity.

References

methyl nitrite thermal decomposition products

Author: Smolecule Technical Support Team. Date: February 2026

Decomposition Mechanisms and Products

The thermal decomposition of methyl nitrite proceeds through distinct pathways, with the primary mechanism involving a simple bond cleavage. Secondary reactions further transform the initial products.

Mechanism Type Reaction Pathway Key Products
Primary Unimolecular Decomposition CH₃ONO → CH₃O• + NO Methoxy radical (CH₃O•), Nitric oxide (NO)
Secondary Radical Decomposition CH₃O• → CH₂O + H• Formaldehyde (CH₂O), Hydrogen radical (H•)
Secondary Radical Recombination H• + NO₂ → HNO₂ Nitrous acid (HNO₂)
Roaming Isomerization Pathway CH₃NO₂ → [CH₃ONO]* → CH₃O• + NO Methoxy radical (CH₃O•), Nitric oxide (NO)

The core finding from multiple studies is that the initial step of MN thermal decomposition is the rupture of the O–N bond, leading to the formation of a methoxy radical and nitric oxide [1]. This step is highly exothermic. The resulting methoxy radical is unstable and can quickly decompose to form formaldehyde and a hydrogen radical [2]. The presence of oxide gases like NO₂ can influence the exact product distribution [2].

The roaming mechanism for nitromethane (CH₃NO₂) provides context for related chemistry. This pathway involves a dynamically controlled isomerization where the nearly dissociated fragments reorient and form this compound as a high-energy intermediate, which then decomposes to the same methoxy radicals and NO [3].

Quantitative Data and Thermal Hazards

Experimental data confirms the thermal decomposition process is intense and hazardous. The table below summarizes key quantitative findings.

Parameter Value / Condition Significance / Note
Total Heat Release ~4300 J·g⁻¹ Indicates high explosion potential [1]
Initial Decomposition Temperature Decreases with increasing pressure Runaway reaction more likely at higher pressure [1]
Safe Concentration Limit Below 20% Recommended to prevent explosion [1]
Main Gaseous Products N₂, CO₂, N₂O, CH₂O, NO (from similar nitrate esters) Identified via TG-FTIR and TG-MS techniques [4]

Experimental Analysis Methods

Researchers use advanced calorimetry and analytical techniques to study MN's thermal stability and decomposition mechanism.

G cluster_Calorimetry Calorimetry & Thermal Risk cluster_Products Decomposition Product Analysis SamplePreparation Sample Preparation (Synthesis of this compound) Calorimetry Calorimetry (C600, VSP2) SamplePreparation->Calorimetry ThermalAnalysis Thermal Analysis (TGA-DSC) Calorimetry->ThermalAnalysis C600 C600 Micro Calorimeter Calorimetry->C600 VSP2 VSP2 Adiabatic Calorimeter Calorimetry->VSP2 ProductIdentification Product Identification (TG-FTIR, TG-MS) ThermalAnalysis->ProductIdentification DataAnalysis Data & Kinetic Analysis ProductIdentification->DataAnalysis FTIR FTIR Spectroscopy ProductIdentification->FTIR MS Mass Spectrometry (MS) ProductIdentification->MS

Experimental workflow for thermal risk and decomposition analysis

Key experimental details from the research include:

  • Sample Preparation: this compound was prepared in the laboratory by reacting sodium nitrite solution with a mixture of methanol and nitric acid [1].
  • Calorimetry: The C600 microcalorimeter measures heat flow and is suited for studying thermal stability. The VSP2 (Vent Sizing Package 2) adiabatic calorimeter is used to simulate runaway reactions under adiabatic conditions, tracking temperature and pressure changes over time to assess thermal hazard severity [1].
  • Product Identification: Techniques like TG-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy) and TG-MS (Thermogravimetry-Mass Spectrometry) are standard for identifying gaseous decomposition products (e.g., CH₂O, NO, N₂O, CO₂) in real-time during controlled heating of energetic materials [4].

Key Implications for Research and Safety

  • Process Safety: The high heat release and pressure-dependent decomposition necessitate careful process design. Maintaining concentrations below 20% and implementing rigorous pressure control are critical safety measures [1].
  • Atmospheric Chemistry: As a volatile compound, understanding its decomposition paths is important for modeling atmospheric reactions and its role in photochemical pollution [1].
  • Energetic Materials & Combustion: The exothermic nature and radical products make this compound relevant for understanding combustion processes and the behavior of more complex nitrate esters [3].

References

Understanding Methyl Nitrate in the Marine Atmosphere

Author: Smolecule Technical Support Team. Date: February 2026

Methyl nitrate (CH₃ONO₂) is a specific type of alkyl nitrate and plays a significant role in the oxidant chemistry of the atmosphere, particularly in remote marine environments [1].

  • Function as a NOx Reservoir: Alkyl nitrates act as reservoirs for nitrogen oxides (NOₓ ≡ NO + NO₂). They are less reactive than other NOy species, allowing them to transport nitrogen oxides over long distances from polluted continents to the remote ocean [2] [1]. This is crucial for regulating tropospheric ozone levels in clean marine areas.
  • Source of NOx: In the remote marine troposphere, methyl nitrate can undergo photolysis and reaction with OH radicals, releasing NOₓ. This relationship implies that growing NOₓ emissions from East Asia have enhanced the role of methyl nitrate as a source of NOₓ to the remote free troposphere [2].

Sources and Production Mechanisms

The production of methyl nitrate in the ocean is not fully understood, but research points to several potential mechanisms, often linked to regions of high biological productivity.

The diagram below summarizes the sources and cycling of methyl nitrate in the marine environment.

G cluster_ocean Oceanic Source Processes cluster_atmos Atmospheric Processes Ocean Ocean MethylNitrate Methyl Nitrate (CH₃ONO₂) Ocean->MethylNitrate Emission Atmosphere Atmosphere PhotoChem Photochemical Reactions (ROO· + NO) PhotoChem->MethylNitrate Bio Biological/Bacterial Processes Bio->MethylNitrate DOM Reactions involving Dissolved Organic Matter DOM->MethylNitrate Transport Long-Range Transport Decomp Decomposition (Photolysis, OH Reaction) Transport->Decomp NOx_Release NOₓ Release Decomp->NOx_Release O3 O3 NOx_Release->O3 Ozone Production MethylNitrate->Transport

Marine methyl nitrate sources and atmospheric impact cycle

  • Photochemical Production: A leading hypothesis suggests that methyl nitrate is produced in seawater through the photochemical reaction of alkyl peroxy radicals (ROO·) with nitric oxide (NO), which itself can be derived from nitrite (NO₂⁻) photolysis [1].
  • Biological and Bacterial Pathways: Concentrations often coincide with elevated chlorophyll-a levels, suggesting a link to phytoplankton activity [1]. Biological or bacterial reactions are also considered potential sources.
  • Reactions Involving Dissolved Organic Matter (DOM): Processes involving DOM in the ocean's photic zone and below may contribute to the oceanic yield of methyl nitrate [1].

Quantitative Data on Distribution and Impact

The table below summarizes key quantitative findings on methyl nitrate's role in the atmosphere.

Metric Value/Findings Context & Significance
Global Burden 17 Gg N [2] Methyl nitrate has the largest global impact among C1-C3 alkyl nitrates.
Atmospheric Lifetime 26 days [2] Longer lifetime than ethyl & propyl nitrate, enabling long-range transport.
Key Marine Region Tropical Pacific & Southern Ocean [2] Areas where methyl nitrate concentration is maximized.
Dominant Role Dominant form of reactive nitrogen (NOy) [2] Particularly in the Southern Ocean marine boundary layer, especially in austral winter.
Oceanic Supersaturation Up to 800% [1] Observed in equatorial upwelling regions, confirming a strong oceanic source.

Analytical Detection Method

While the search results did not yield protocols for methyl nitrate specifically, one study details a highly sensitive method for detecting nitrite (NO₂⁻) in water, which is a key reactant in its formation.

  • Technique: Fluorescence Spectroscopy and HPLC with Fluorescence Detection [3].
  • Method: Nitrite reacts with N-methyl-4-hydrazino-7-nitrobenzofurazan under acidic conditions to form a fluorescent product (N-methyl-4-amino-7-nitrobenzofurazan). This product is detected at excitation/emission maxima of 468 nm/537 nm [3].
  • Utility: Such high-sensitivity methods are crucial for quantifying trace-level species like nitrite in water, helping to constrain the budgets and mechanisms of related nitrogen compounds.

Research Gaps and Future Directions

Current research highlights several areas where understanding is still evolving:

  • Uncertain Production Mechanism: The exact pathway for methyl nitrate formation in the ocean is still relatively uncertain [1].
  • Growing Influence: The role of alkyl nitrates is expected to grow as NOₓ emissions increase across the southern hemisphere, making them even more important for future atmospheric chemistry over remote oceans [2].

References

methyl nitrite formation from methyl ether combustion

Author: Smolecule Technical Support Team. Date: February 2026

Formation Pathway and Mechanism

The combustion of methyl ethers in engines can lead to the formation of Methyl Nitrite (MN), which is considered a potential explanation for certain unexpected environmental and health observations [1].

The table below summarizes the core concepts related to this formation pathway:

Aspect Description
Proposed Source Combustion of methyl ethers (e.g., MTBE) or esters used as fuel additives [1].
Key Reactant Nitrogen dioxide (NO₂), formed from the oxidation of nitric oxide in combustion processes [1].
Proposed Mechanism A reaction between the methyl group from the ether and nitrogen dioxide [2] [1].
Environmental Significance May explain "Paradoxical Ozone Associations" where poor health outcomes correlate with low ozone levels, as MN is rapidly destroyed by sunlight [1].

This proposed formation pathway can be visualized as a simplified process from fuel additive to atmospheric pollutant:

Methyl Ether Fuel Additive\n(e.g., MTBE) Methyl Ether Fuel Additive (e.g., MTBE) Engine Combustion Engine Combustion Methyl Ether Fuel Additive\n(e.g., MTBE)->Engine Combustion In presence of NO₂ This compound (CH₃ONO) This compound (CH₃ONO) Engine Combustion->this compound (CH₃ONO) Rapid Sunlight Decomposition Rapid Sunlight Decomposition This compound (CH₃ONO)->Rapid Sunlight Decomposition Half-life: 10-15 min Human Health Effects Human Health Effects This compound (CH₃ONO)->Human Health Effects Inhalation exposure Low Ozone (O₃) Days Low Ozone (O₃) Days Rapid Sunlight Decomposition->Low Ozone (O₃) Days Paradoxical Health Associations Paradoxical Health Associations Low Ozone (O₃) Days->Paradoxical Health Associations

Key Properties and Hazards of this compound

For researchers, understanding the inherent properties and dangers of this compound is crucial for handling and analysis. The quantitative data available from the search results is consolidated in the table below [2] [3].

Property Value / Description
Chemical Formula CH₃ONO [2]
Molar Mass 61.040 g·mol⁻¹ [2]
Physical State at RT Yellow gas [2]
Boiling Point -12 °C (10 °F; 261 K) [2]
Melting Point -16 °C (3 °F; 257 K) [2]
Major Hazards Highly flammable, heat-sensitive explosive, strong oxidizing agent, toxic by inhalation [2] [3].
Primary Health Risk Methemoglobinemia, which can be fatal at high concentrations [2] [4].

Analytical Methodologies

While the search results do not provide a step-by-step protocol for sampling MN from combustion exhaust, they detail established methods for detecting nitrite compounds in environmental and biological samples, which can be adapted [5].

1. Gas Chromatography-Mass Spectrometry (GC/MS)

  • Application: Highly accurate quantification of nitrate and nitrite in biological fluids like plasma and urine [5].
  • Method Detail: Samples are derivatized with pentafluorobenzyl bromide and analyzed. This method is noted for its superiority over colorimetric techniques like the Griess assay [5].

2. Ion Chromatography (IC)

  • Application: Determination of nitrite and nitrate in various environmental matrices, including water, air, and soil extracts [5].
  • Variants: Can be coupled with tandem mass spectrometry (IC-MS/MS) for high sensitivity or with electrochemical detection for specific applications like nitrite in whole blood [5].

3. The Griess Assay

  • Application: A classic spectrophotometric method for determining nitrite (and nitrate after reduction) levels. It is suitable for water samples and atmospheric aerosol filter extracts [5].
  • Principle: Nitrite ions undergo a diazotization reaction under acidic conditions to form a colored azo compound, the concentration of which is measured by its absorbance in the visible spectrum (around 540 nm) [5].

A Proposed Experimental Workflow

Based on the gathered information, the following diagram outlines a logical workflow for designing an experiment to investigate .

Experimental Setup Experimental Setup Combustion Simulation Combustion Simulation Experimental Setup->Combustion Simulation Sample Collection Sample Collection Combustion Simulation->Sample Collection Analytical Quantification Analytical Quantification Sample Collection->Analytical Quantification Data & Safety Analysis Data & Safety Analysis Analytical Quantification->Data & Safety Analysis Lab-scale Combustion Chamber Lab-scale Combustion Chamber Lab-scale Combustion Chamber->Experimental Setup Controlled MTBE Combustion\nwith NOx Controlled MTBE Combustion with NOx Controlled MTBE Combustion\nwith NOx->Combustion Simulation Cryogenic Trapping\nor Sorbent Tubes Cryogenic Trapping or Sorbent Tubes Cryogenic Trapping\nor Sorbent Tubes->Sample Collection GC/MS or Ion Chromatography GC/MS or Ion Chromatography GC/MS or Ion Chromatography->Analytical Quantification Confirm MN Formation & Concentration Confirm MN Formation & Concentration Confirm MN Formation & Concentration->Data & Safety Analysis

References

Comprehensive Application Notes and Protocols: Methyl Nitrite Synthesis from Methanol and Dinitrogen Trioxide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Methyl nitrite (MN) is a valuable chemical intermediate with significant industrial applications, particularly in the synthesis of dimethyl oxalate (DMO) and subsequently ethylene glycol (EG) through coal-to-ethylene glycol technology, providing a petroleum-independent pathway for this essential chemical [1]. The synthesis of this compound from methanol and dinitrogen trioxide (N₂O₃) represents a crucial gas-liquid reaction that enables efficient regeneration of this compound in industrial catalytic cycles [2]. These application notes provide detailed methodologies and protocols for researchers and development professionals seeking to implement or optimize this synthesis pathway, with comprehensive kinetic data, safety considerations, and procedural specifications.

The reaction system utilizes a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) in a 1:1 ratio as a practical substitute for N₂O₃, which is stable only below 0°C but behaves identically in chemical reactions [2]. This substitution enhances the practical feasibility of the process while maintaining reaction efficiency and product yield.

Chemical Reaction Mechanism

Overall Reaction Scheme

The synthesis of this compound from methanol and N₂O₃ proceeds through a defined reaction pathway. The complete reaction system involves both main and side reactions that researchers must consider for optimal yield and purity.

Table 1: Reaction Scheme for this compound Synthesis

Reaction Type Chemical Equation Note
Primary Reaction 2CH₃OH(l) + N₂O₃(g) → 2CH₃ONO(g) + H₂O(l) Overall stoichiometry [2]
Step 1 CH₃OH(l) + N₂O₃(g) → CH₃ONO(g) + HONO(l) Initial reaction step
Step 2 CH₃OH(l) + HONO(l) → CH₃ONO(g) + H₂O(l) Nitrous acid consumption
Side Reaction H₂O(l) + N₂O₃(g) → 2HONO(l) Water interference
Side Reaction 2NO₂(g) ⇌ N₂O₄(g) Dimerization equilibrium
Side Reaction N₂O₄(g) + CH₃OH(g) → CH₃ONO(g) + HNO₃(l) Alternative pathway [2]

The reaction mechanism has been experimentally determined to be a fast pseudo-first order reaction with respect to NO, with the rate-controlling step occurring at the gas-liquid interface rather than in the bulk liquid phase [2]. This determination is crucial for reactor design and process optimization.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for this compound synthesis and analysis:

G Start Experiment Setup GasPrep Gas Mixture Preparation NO + O₂ → NO₂ Molar ratio 4:1 Start->GasPrep ReactorSetup Reactor Configuration Double-stirred cell Temperature control GasPrep->ReactorSetup Reaction Gas-Liquid Reaction N₂O₃ + CH₃OH → CH₃ONO ReactorSetup->Reaction Analysis Product Analysis FTIR, Chromatography Reaction->Analysis Kinetics Kinetic Analysis Parameter calculation Analysis->Kinetics Complete Protocol Complete Kinetics->Complete

Figure 1: Experimental workflow for this compound synthesis

Experimental Protocols

Materials and Equipment Specification

Table 2: Required Materials and Equipment

Category Specification Purity/Requirements
Chemicals Methanol Absolute (AR grade), anhydrous
Nitric Oxide (NO) Cylinder, ≥99.2% purity
Oxygen (O₂) Cylinder, ≥99.99% purity
Nitrogen (N₂) Cylinder, ≥99.99% purity
Equipment Double-stirred Reactor Gas-liquid interface >20 cm²
Thermostatic System Temperature control ±0.5°C
Gas Chromatography FTIR detection capability
Mass Flow Controllers Accurate gas blending
Step-by-Step Synthesis Procedure
  • Gas Mixture Preparation: Blend NO and O₂ in a 4:1 molar ratio in a dedicated mixing chamber. Pass the mixture through an isothermal tubular reactor maintained at 100°C to ensure complete conversion to NO₂, then equilibrate to form N₂O₃ [2].

  • Reactor Setup: Charge the double-stirred reactor with 100-200 mL of absolute methanol. Ensure the gas-liquid interface is horizontal and well-defined with an surface area appropriate for the desired production rate.

  • Temperature Equilibration: Bring the system to the target operating temperature (typically 278-298 K) using the thermostatic control system. Allow temperature stabilization for at least 15 minutes before initiating the reaction.

  • Gas Introduction: Introduce the prepared N₂O₃ gas mixture (as NO/NO₂ substitute) into the reactor above the liquid surface at controlled flow rates. Maintain constant stirring at the predetermined optimal rate (established as 300 rpm for gas phase in experimental studies).

  • Reaction Monitoring: Monitor the reaction progress through periodic sampling and analysis using FTIR spectroscopy or gas chromatography. Key absorption bands for this compound detection include 1660 cm⁻¹ (N=O stretch) and 2850-2950 cm⁻¹ (C-H stretches).

  • Product Collection: Collect the generated this compound vapor in a cooled condensation system or directly channel to subsequent reaction systems as needed for continuous processes.

Safety Protocols

This compound is highly reactive and requires careful handling. Implement these safety protocols:

  • Conduct all operations in a well-ventilated fume hood with appropriate splash guards
  • Wear appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coat
  • Install NO/NO₂ gas detectors in the laboratory space with audible alarms
  • Have neutralizing solutions (caustic soda) available for accidental releases
  • Avoid exposure to heat sources or flames as this compound is flammable
  • Implement pressure relief devices on closed reaction systems

Kinetic Analysis and Data Interpretation

Kinetic Parameters

Extensive kinetic studies have established the following parameters for the this compound synthesis reaction:

Table 3: Experimentally Determined Kinetic Parameters

Parameter Value Conditions Reference
Reaction Order Pseudo-first order (with respect to NO) 278-298 K [2]
Rate Constant k = 6.546 × 10⁹ exp(-57,416/RT) R in J·mol⁻¹·K⁻¹ [2] [3]
Activation Energy 57.416 kJ·mol⁻¹ 278-298 K [2]
Henry's Constant (NO) H~NO~ = 9.71 × 10⁻⁴ exp(2040/T) in methanol [2]
Diffusion Coefficient (NO) D~NO~ = 1.17 × 10⁻⁴ exp(-2664/T) in methanol, cm²·s⁻¹ [2]
Optimal Temperature Range 278-298 K Industrial practice [2]
Kinetic Equation

The generating rate of this compound (R~MN~) can be calculated using the following experimentally derived kinetic equation [2] [3]:

R~MN~ = 2 × (P~NO~/H~NO~) × C₀ × √[ D~NO~ × 6.546 × 10⁹ × exp(-57,416/RT) × C₀ ]

Where:

  • R~MN~ = this compound generation rate (mol·cm⁻²·s⁻¹)
  • P~NO~ = Partial pressure of NO in gas phase (kPa)
  • H~NO~ = Henry's constant of NO in methanol
  • C₀ = Initial concentration of methanol (mol·L⁻¹)
  • D~NO~ = Diffusion coefficient of NO in methanol (cm²·s⁻¹)
  • R = Universal gas constant (8.314 J·mol⁻¹·K⁻¹)
  • T = Temperature (K)
Process Optimization Guidelines
  • Temperature Control: Maintain temperature between 283-293 K for optimal balance between reaction rate and this compound stability. Higher temperatures increase rate but risk thermal decomposition.

  • Methanol Purity: Use absolute anhydrous methanol to minimize the water-mediated side reactions that produce nitrous acid and reduce yield.

  • Gas Composition: Maintain precise NO:NO₂ ratio of 1:1 to ensure efficient N₂O₃ formation and maximize reaction efficiency.

  • Interfacial Area: Maximize gas-liquid interfacial area through appropriate reactor design to enhance mass transfer of the rate-limiting NO component.

Industrial Application Context

The synthesis of this compound from methanol and nitrogen oxides plays a critical role in the industrial production of dimethyl oxalate through CO catalytic coupling [1]. This process enables the conversion of inorganic C1 compounds to organic C2 compounds, representing a key step in coal-to-ethylene glycol technology [1] [4]. The regeneration cycle of this compound is essential for the economic viability of this petroleum-independent route to ethylene glycol, which has global demand exceeding 25 million tons annually [1].

Industrial implementation typically employs packed bubble columns or multitubular fixed-bed reactors with careful thermal management, as this compound is susceptible to thermal decomposition above 130°C, leading to byproducts such as methanol, formaldehyde, and methyl formate [4]. The kinetic parameters and methodologies described in these application notes provide the foundation for scaling laboratory results to industrial production systems.

Troubleshooting and Technical Support

Table 4: Common Issues and Solutions

Problem Potential Cause Solution
Low Yield Incorrect NO:NO₂ ratio Adjust gas blending to 1:1 stoichiometry
Moisture in methanol Use absolute anhydrous methanol
Temperature too low Increase to optimal range (283-293 K)
Byproduct Formation Temperature too high Reduce below 298 K
Presence of acidic sites Use neutral reactor materials
Rate Decrease Insufficient interfacial area Increase stirring or redesign interface
Catalyst contamination Implement gas purification traps

Conclusion

The synthesis of this compound from methanol and dinitrogen trioxide represents a well-characterized gas-liquid reaction system with established kinetics and optimal operating parameters. The fast pseudo-first order reaction with respect to NO provides a predictable framework for reactor design and process optimization. By adhering to the protocols and parameters outlined in these application notes, researchers and development professionals can reliably reproduce this synthesis with consistent yields and purity suitable for both laboratory-scale investigations and industrial applications in chemical synthesis and energy technology.

References

methyl nitrite preparation laboratory scale method

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Nitrite Preparation Methods

The table below summarizes two primary methods for the laboratory-scale preparation of this compound gas.

Method Key Reactants Key Equipment Scale Primary Yield Key Characteristics
In-situ Gas Generation [1] Sodium nitrite, Methanol, Sulfuric acid Two-neck flask, gas-dispersion tube, dropping funnel, ice bath Multi-gram scale Used in-situ for subsequent reactions On-demand generation of gaseous MN; avoids storage hazards.
Liquid Condensation & Storage [2] Sodium nitrite, Methanol, Sulfuric acid Reaction vessel, condenser, low-temperature storage trap Not specified Not specified Produces liquid MN for storage; requires low-temperature冷凝.
N₂O₃ Route [3] Methanol, NO/NO₂ mixture Double-stirred reactor Kinetic study Not specified Industrial relevance for ethylene glycol production; fast pseudo-first-order kinetics.

Detailed Experimental Protocols

Protocol 1: In-situ Generation of this compound Gas

This method, adapted from Organic Syntheses, describes the continuous generation of this compound gas for immediate use in a subsequent reaction, such as the oximation of benzyl cyanide [1].

  • Reagents:

    • Sodium nitrite (NaNO₂), 83 g (1.2 mol) [1]
    • Methanol (CH₃OH), 53 mL [1]
    • Sulfuric acid (H₂SO₄), concentrated, 32 mL in 65 mL water [1]
    • Note: The reaction vessel contains a solution of 40.0 g (1.00 mol) of NaOH in 300 mL of methanol and 117 g (1.00 mol) of benzyl cyanide at 0°C. [1]
  • Apparatus Setup: The diagram below illustrates the apparatus for this compound generation and reaction.

G A Dropping Funnel (Cold H₂SO₄ Solution) B Erlenmeyer Flask (Suspension of NaNO₂ in MeOH/H₂O) A->B Dropwise Addition C Gas-Dispersion Tube B->C CH₃ONO (g) D Two-Neck Reaction Flask (Reactants in MeOH/NaOH @ 0°C) C->D E Ice Bath D->E F Outlet to Scrubber or Ventilation D->F Vent

  • Procedure:
    • Generate this compound: Place a suspension of 83 g of sodium nitrite in a mixture of 53 mL of methanol and 50 mL of water in a 300 mL Erlenmeyer flask. Cool this flask in an ice bath [1].
    • Introduce Gas to Reactor: Connect this flask to the reaction vessel containing your substrate (e.g., the basic methanol solution of benzyl cyanide) using a gas-dispersion tube that extends below the surface of the liquid [1].
    • Control Reaction Rate: Add the cold, diluted sulfuric acid solution dropwise from the dropping funnel into the Erlenmeyer flask containing the nitrite suspension. Control the addition rate so the temperature of the reaction vessel does not exceed 15°C. [1].
    • Complete the Reaction: After the acid addition is complete (approximately 1 hour), continue stirring the reaction mixture for an additional 2 hours to ensure complete reaction [1].
Protocol 2: Synthesis via Dinitrogen Trioxide (N₂O₃)

This method involves the reaction of methanol with dinitrogen trioxide (N₂O₃), typically formed in situ from nitric oxide (NO) and nitrogen dioxide (NO₂) [3].

  • Reaction Principle: The overall reaction is: 2 CH₃OH (l) + N₂O₃ (g) → 2 CH₃ONO (g) + H₂O (l) [3] The mechanism is a fast pseudo-first-order reaction, with the rate primarily dependent on the partial pressure of NO [3].

  • Apparatus Setup: The workflow for this kinetic study involves precise gas mixing and a specialized reactor.

G A NO Gas Cylinder C Tubular Reactor (100 °C) A->C NO Stream B O₂ Gas Cylinder B->C O₂ Stream (4:1 NO:O₂) D Double-Stirred Reactor (Absolute MeOH + Gases) C->D NO₂ / N₂O₄ Stream E Gas Outlet (Analysis) D->E

  • Procedure Overview:
    • Generate NO₂/N₂O₄: Mix streams of NO and O₂ (at a 4:1 ratio) and pass them through an isothermal tubular reactor at 100°C to form nitrogen dioxide (NO₂) and dinitrogen tetroxide (N₂O₄) [3].
    • Absorb and React: Introduce the resulting gas mixture into a double-stirred reactor containing absolute methanol. The N₂O₃ required for the reaction is effectively generated from NO and NO₂ within the system [3].
    • Kinetics: The synthesis rate of this compound in this system is given by the kinetic equation [3]: Rₘₙ = 2 * Pₙₒ / (Hₙₒ * C₀) * √(k * Dₙₒ * C₀) where k = 6.546×10⁹ exp(-57416/RT).

Critical Safety & Handling Notes

This compound is a highly toxic and explosive compound. All preparations must be conducted with extreme caution in a properly functioning fume hood.

  • Toxicity: It is a toxic asphyxiant and a potent cyanotic agent that can cause methemoglobinemia. Appropriate gas-scavenging systems are mandatory [4].
  • Explosive Hazard: this compound is a heat-sensitive explosive and an oxidizing agent. Its sensitivity increases in the presence of metal oxides. It forms explosive mixtures with air and may decompose violently, even under refrigeration [4].
  • Storage Warning: The crude ester should be used promptly and not stored. [5]. If liquid this compound is produced and condensed, the utmost care must be taken during storage, as the risk of explosion is significant [2] [4].
  • Acid-Free Product: Traces of acid in the ester can facilitate decomposition and lead to violent explosions if heated. Ensure thorough washing and drying if the ester is isolated [5].

Discussion for Researchers

  • Method Selection: For most laboratory syntheses where this compound is an intermediate, the in-situ gas generation method (Protocol 1) is preferred as it minimizes handling and storage of the pure compound [1]. The N₂O₃ route (Protocol 2) is of high industrial importance, particularly in the synthesis of dimethyl oxalate and ethylene glycol from syngas [3].
  • Conformers: Note that at room temperature, this compound exists as a mixture of cis and trans conformers, with the cis conformer being more stable by approximately 3.13 kJ·mol⁻¹ [4].
  • Physical Properties: this compound is a yellow gas with a boiling point of approximately -12 °C and a melting point of -16 °C [4]. Its enthalpy of vaporization (ΔvapH°) is 22.6 ± 0.2 kJ/mol [6].

References

methyl nitrite industrial production process

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Industrial Context

Methyl nitrite (CH₃ONO) is a simple alkyl nitrite gas. It is not nitromethane (CH₃NO₂), a common point of confusion as they are functional group isomers [1]. Its primary industrial role is as a key intermediate in the synthesis of dimethyl oxalate (DMO) and ethylene glycol (EG) via oxidative carbonylation, a core route in China's coal-to-chemicals industry [2]. This process allows China to produce polyester feedstocks from its abundant coal reserves rather than imported oil or gas [2].

Catalyst research continues to optimize this compound reactions. Recent studies show fully exposed palladium cluster catalysts offer superior activity and selectivity for carbonylation to dimethyl carbonate compared to other palladium catalysts [3].

This compound Production Protocol

The dominant industrial method is the regenerative gas-phase reaction of methanol with nitrous gases. Unlike batch methods, this continuous process generates this compound in a cycle where nitrogen oxides are constantly recovered and reused [4] [2].

Reaction Principle

The process occurs in two main stages:

  • Synthesis Reaction: Methanol reacts with a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) in the gas phase to produce this compound and water [4].
  • Catalyst Regeneration: The by-product, NO, is reoxidized by oxygen to regenerate NO₂, allowing the cycle to continue [2].
Materials and Equipment

The table below lists the required materials and specialized equipment:

Category Specific Requirements / Items
Raw Materials Methanol (industrial grade), Sodium Nitrite (or Potassium Nitrite), Sulfuric Acid (or another mineral acid), Nitrogen Monoxide (NO) gas [4].
Catalyst Palladium-based catalyst (for subsequent carbonylation step) [3].
Reactor & Setup Gas-phase reaction system, Acid-resistant reactor (e.g., glass-lined or Hastelloy), Condensation and purification train, Low-temperature condenser (using coolants like ethylene glycol/water), Drying columns (with desiccants like molecular sieves or silica gel), Gas storage and handling system [4].
Step-by-Step Experimental Procedure

This procedure outlines the liquid-phase generation of this compound, which can be scaled for industrial gas-phase processes [4].

  • Reaction Liquid Preparation

    • In a reactor equipped with a reflux condenser and temperature control, prepare an aqueous solution of methanol and sodium nitrite. A typical molar ratio is CH₃OH : NaNO₂ = 1.5 : 1 [4].
    • Start circulation of a coolant (e.g., an ethylene glycol-water mixture at -10°C) through the reflux condenser [4].
  • Acidification and this compound Generation

    • Slowly add sulfuric acid (concentration ~30-98%) to the reaction mixture with constant stirring. The addition of acid initiates the formation of nitrous acid (HNO₂), which subsequently reacts with methanol to produce this compound gas [4].
    • Maintain the reaction temperature below 30°C to ensure controlled generation of this compound and to minimize the risks of decomposition [4].
  • Gas Purification and Drying

    • The generated this compound gas, along with by-products like NO and NO₂, is passed through a series of purification steps.
    • First, it enters a low-temperature condenser to remove most of the water vapor and any unreacted methanol [4].
    • Next, the gas stream is passed through a drying column filled with a desiccant like 3A molecular sieves or silica gel to remove trace moisture [4].
  • Liquefaction and Storage (Optional)

    • For storage and stable supply, the purified this compound gas can be liquefied using low-temperature condensation. This liquid can be stored in appropriate pressurized containers at low temperatures [4].
  • Nitrogen Oxide Recycling (Industrial Process)

    • In the full industrial cycle, the nitrous gases (NO) produced as by-products are not wasted. They are sent to an oxidation unit where they react with oxygen to form NO₂, which is then recycled back to the beginning of the process [2].

Key Process Parameters and Data

For easy comparison, the table below summarizes the critical parameters for the liquid preparation and the industrial gas-phase process:

Parameter Typical Operating Condition Notes / Purpose
Methanol to Nitrite Molar Ratio 1.5 : 1 [4] Ensures high conversion of nitrite.
Reaction Temperature < 30°C [4] Controls reaction rate and ensures safety.
Acid Concentration 30-98% H₂SO₄ [4] Provides the acidic medium for nitrous acid formation.
Condensation Temperature -10°C [4] Removes water and methanol; uses ethylene glycol/water coolant.
Catalyst (for Carbonylation) Fully exposed Pd clusters [3] Used in the next DMC production step for high activity/selectivity.

Critical Safety and Handling Protocols

This compound is a highly flammable, toxic, and heat-sensitive explosive [5] [6]. Adherence to strict safety protocols is mandatory.

  • Toxicity: It is a potent asphyxiating and cyanotic agent that can cause methemoglobinemia. Exposure should be prevented with proper ventilation and gas monitoring [5].
  • Explosivity: It can explode violently, especially when heated or contaminated with metal oxides. It forms explosive mixtures with air and may decompose explosively even under refrigeration [5] [6].
  • Handling Procedures:
    • Engineering Controls: Use completely sealed systems and operate from behind blast shields. All equipment must be grounded to prevent static discharge [6].
    • Personal Protective Equipment (PPE): Wear a positive pressure self-contained breathing apparatus (SCBA) and chemical-resistant protective clothing [6].
    • Leak and Spill Response: Isolate the area immediately for at least 100 meters. Eliminate all ignition sources. Use water spray to disperse vapor clouds, but do not direct water at the leaking source, as icing may occur. Stop the leak only if it is safe to do so [6].
    • Fire Response: For small fires, use dry chemical or CO₂. For large fires involving tanks, use unmanned monitor nozzles and cool containers from a maximum distance. Do not extinguish a leaking gas fire unless the leak can be stopped safely [6].

Quality Control and Analysis

Effective production requires monitoring of gas composition and purity.

  • Analytical Techniques: Use Gas Chromatography (GC) and Infrared (IR) Spectroscopy to monitor the concentration of this compound and detect impurities like nitromethane, methanol, or water [5].
  • Purity Specification: The final product gas used in carbonylation should have a high purity, typically >99%, to prevent catalyst poisoning and side reactions [4].

Process Workflow Visualization

The following diagram illustrates the complete integrated industrial production process, from raw material input to final product and catalyst regeneration.

cluster_cycle Regeneration Cycle Methanol Feed Methanol Feed Gas-Phase Reactor Gas-Phase Reactor Methanol Feed->Gas-Phase Reactor This compound Gas This compound Gas Gas-Phase Reactor->this compound Gas Main Product NO By-product NO By-product Gas-Phase Reactor->NO By-product NO / NO₂ Feed NO / NO₂ Feed NO / NO₂ Feed->Gas-Phase Reactor Condensation & Drying Condensation & Drying This compound Gas->Condensation & Drying Carbonylation Reactor Carbonylation Reactor This compound Gas->Carbonylation Reactor Oxidation Unit Oxidation Unit NO By-product->Oxidation Unit NO By-product->Oxidation Unit Oxidation Unit->NO / NO₂ Feed Regenerated Oxidation Unit->NO / NO₂ Feed Air (O₂) Air (O₂) Air (O₂)->Oxidation Unit Liquid this compound (Storage) Liquid this compound (Storage) Condensation & Drying->Liquid this compound (Storage) Optional Carbonylation Reactor->NO By-product Released Dimethyl Oxalate (DMO) Dimethyl Oxalate (DMO) Carbonylation Reactor->Dimethyl Oxalate (DMO) CO Feed CO Feed CO Feed->Carbonylation Reactor Pd Catalyst Pd Catalyst Pd Catalyst->Carbonylation Reactor

Conclusion

The industrial production of this compound via the regenerative gas-phase process is a mature but highly specialized technology. Its successful and safe implementation hinges on precise control of reaction parameters, robust engineering to handle its hazardous properties, and integration within a larger chemical production cycle, such as the synthesis of ethylene glycol from coal-derived syngas.

References

Comprehensive Application Notes and Protocols: Methyl Nitrite Carbonylation to Dimethyl Oxalate Using Palladium-Based Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Nitrite Carbonylation and Dimethyl Oxalate Production

The carbonylation of this compound (MN) to form dimethyl oxalate (DMO) represents a cornerstone reaction in modern industrial chemistry, particularly within the context of C1 chemistry processes and the coal-to-ethylene glycol (CTEG) pathway. This transformation utilizes abundant C1 feedstocks (carbon monoxide and methanol) to generate valuable C2 chemicals, offering an environmentally and economically advantageous route compared to traditional petroleum-based processes. DMO serves not only as a precursor to ethylene glycol (a key monomer for polyester production) but also finds applications as a solvent and intermediate in pharmaceutical and agrochemical manufacturing. The catalytic system plays a pivotal role in determining the efficiency and selectivity of this process, with palladium-based catalysts emerging as the most widely implemented and effective materials for facilitating this transformation.

The fundamental chemistry involves the gas-phase coupling of carbon monoxide and this compound over solid palladium catalysts to yield dimethyl oxalate according to the overall reaction: 2CO + 2CH₃ONO → (COOCH₃)₂ + 2NO. This reaction is notably lossless with respect to this compound, which functions as an oxidation equivalent carrier within the catalytic cycle. A critical competitive pathway leads to the formation of dimethyl carbonate (DMC), making catalyst design crucial for controlling product selectivity. The industrial implementation of this process typically operates at atmospheric pressure and temperatures ranging from 80-120°C, achieving high DMO selectivity with appropriately designed catalytic systems [1].

Catalyst Design and Performance Data

Catalyst Structural Classes and Their Properties

The performance of palladium-based catalysts in this compound carbonylation is profoundly influenced by their structural characteristics at the nanoscale, which directly affect the accessibility of active sites, reactant adsorption geometries, and ultimately the reaction mechanism. Research has identified three primary classes of Pd catalysts with distinct behaviors:

  • Fully Exposed Pd Clusters: These catalysts feature small, three-dimensional arrangements of Pd atoms with high surface accessibility. They facilitate surface-mediated Langmuir-Hinshelwood reactions that favor DMO formation while minimizing DMC production. Their superior performance stems from optimal Pd-Pd coordination geometry that promotes the requisite bridge CO adsorption configuration [2].

  • Atomically Dispersed Pd Catalysts: These systems consist of isolated Pd atoms stabilized on support surfaces, typically following Eley-Rideal mechanisms that result in lower overall activity. The absence of contiguous Pd sites prevents the bridge CO adsorption necessary for efficient DMO formation, often leading to increased DMC selectivity [2].

  • Pd Nanoparticles with Controlled Morphologies: By carefully engineering the exposed crystal facets, these catalysts can be tuned for enhanced DMO productivity. Specifically, Pd(111) facets demonstrate exceptional activity due to their favorable CO adsorption characteristics and ability to stabilize key reaction intermediates [3].

Quantitative Performance Comparison of Pd-Based Catalysts

Table 1: Performance Comparison of Different Pd Catalyst Structural Types

Catalyst Type Primary Exposed Facets DMO Formation Rate DMO Selectivity Reaction Mechanism Key Characteristics
Fully Exposed Pd Clusters Mixed Superior High Langmuir-Hinshelwood Fully accessible active sites; avoids continuous surface sites that promote DMO decomposition
Atomically Dispersed Pd N/A Lower Moderate Eley-Rideal Isolated active sites; limited ability for bridge CO adsorption
Pd Nanocubes (100) Moderate High Langmuir-Hinshelwood Preferential exposure of (100) facets
Pd Truncated Octahedra (111) with some (100) High High Langmuir-Hinshelwood Balanced facet exposure
Pd Concave Cubes (730) high-index Moderate Moderate-High Langmuir-Hinshelwood High surface energy facets
Pd Decahedra (111) High High Langmuir-Hinshelwood Dominant (111) facet exposure
Pd Nanoparticles (NPs) Continuous surface sites High Lower (promotes DMO formation) Langmuir-Hinshelwood Continuous sites promote DMO formation as byproduct

Table 2: Morphology-Dependent Performance of Pd/α-Al₂O₃ Catalysts for CO Oxidative Coupling to DMO

Catalyst Morphology Average Size (nm) CO Conversion (%) DMO Selectivity (%) Space-Time Yield (STY) Bridge CO Adsorption Energy on Facets (eV)
Pd Concave Cubes 25.0 85.2 97.5 Baseline (730): -1.44
Pd Truncated Octahedra 22.7 87.6 98.1 1.12× baseline (111): -1.39; (100): -1.60
Pd Decahedra 8.5 91.5 98.6 1.31× baseline (111): -1.39
Pd Cubes 15.1 84.3 97.8 0.98× baseline (100): -1.60

The performance data reveals clear structure-activity relationships among the different catalyst morphologies. Pd decahedra with dominant (111) facet exposure demonstrate exceptional catalytic performance, achieving 91.5% CO conversion with 98.6% DMO selectivity. This represents a 31% increase in space-time yield compared to Pd concave cubes. The superior performance of (111) facets correlates with their optimal CO adsorption energy (-1.39 eV), which facilitates the bridge CO configuration necessary for DMO formation while maintaining strong enough adsorption to ensure high surface coverage under reaction conditions. In contrast, the (100) facets exhibit stronger CO adsorption (-1.60 eV), which may lead to excessive surface coverage and potentially hinder the reaction progress [3].

Detailed Experimental Protocols

Synthesis of Morphology-Controlled Pd Nanoparticles

Objective: To prepare Pd nanoparticles with specific morphologies (cubes, decahedra, truncated octahedra, and concave cubes) for supported catalyst fabrication.

Materials:

  • Sodium tetrachloropalladate (Na₂PdCl₄, 98%)
  • Polyvinyl pyrrolidone (PVP, MW ~40,000)
  • L-ascorbic acid (AA, 99%)
  • Potassium bromide (KBr, 99%)
  • Formaldehyde solution (37%)
  • Diethylene glycol (DEG, 99%)
  • Potassium hydroxide (KOH, 85%)
  • Ethanol (absolute)
  • Deionized water

Protocol for Pd Cubes Synthesis:

  • Dissolve 105 mg PVP, 60 mg ascorbic acid, and 600 mg KBr in 8 mL deionized water in a 50 mL round-bottom flask.
  • Heat the mixture to 80°C under continuous magnetic stirring (300 rpm) until complete dissolution.
  • Rapidly inject 3 mL of aqueous Na₂PdCl₄ solution (containing 57 mg Na₂PdCl₄) into the hot reaction mixture.
  • Maintain the reaction at 80°C for 3 hours with continuous stirring.
  • Cool the resulting suspension to room temperature and precipitate nanoparticles by adding 30 mL of acetone.
  • Collect nanoparticles by centrifugation at 8,000 rpm for 10 minutes and wash twice with ethanol-water mixture (1:1 v/v).
  • Redisperse the purified Pd cubes in 10 mL ethanol for further use [3].

Protocol for Pd Decahedra Synthesis:

  • Combine 100 mg PVP, 60 mg ascorbic acid, and 600 mg KBr in 8 mL deionized water.
  • Heat to 80°C with stirring until complete dissolution.
  • Sequentially add 1.0 mL of formaldehyde solution (37%) followed by 3 mL Na₂PdCl₄ solution (57 mg) to the reaction mixture.
  • Maintain at 80°C for 3 hours to allow complete nanoparticle formation.
  • Isolate and purify the Pd decahedra using the same procedure as for Pd cubes [3].

Protocol for Pd Truncated Octahedra Synthesis:

  • Mix 105 mg PVP and 1000 mg KBr in 8 mL deionized water in a round-bottom flask.
  • Heat to 80°C with stirring until complete dissolution.
  • Add 3 mL Na₂PdCl₄ solution (57 mg) to the mixture.
  • Immediately following Pd addition, introduce 1.5 mL of formaldehyde solution (37%).
  • Maintain the reaction at 80°C for 3 hours.
  • Recover the truncated octahedra using the standard isolation procedure [3].

Protocol for Pd Concave Cubes Synthesis:

  • Dissolve 160 mg PVP in 8 mL DEG in a 50 mL flask.
  • Add 3 mL Na₂PdCl₄ solution (57 mg in DEG) to the flask.
  • Heat the mixture to 120°C under stirring and maintain for 3 hours.
  • Cool, precipitate with acetone, and collect by centrifugation as previously described [3].

Quality Control Assessment:

  • Determine nanoparticle morphology and size distribution by Transmission Electron Microscopy (TEM).
  • Analyze structural characteristics by X-ray Diffraction (XRD).
  • Determine surface composition by X-ray Photoelectron Spectroscopy (XPS).
Preparation of Supported Pd/α-Al₂O₃ Catalysts

Objective: To immobilize morphology-controlled Pd nanoparticles on α-Al₂O₃ support to create practical catalyst systems.

Materials:

  • Synthesized Pd nanoparticles in ethanol suspension
  • α-Al₂O₃ support (0.2 μm particle size)
  • Ethanol (absolute)

Procedure:

  • Suspend 2.0 g of α-Al₂O₃ in 50 mL ethanol using ultrasonic treatment for 15 minutes.
  • Add the appropriate volume of Pd nanoparticle ethanol suspension to achieve 1.0 wt% Pd loading on the support.
  • Stir the mixture continuously for 12 hours at room temperature to ensure uniform adsorption.
  • Separate the solid material by filtration through a 0.22 μm membrane.
  • Wash the catalyst cake thoroughly with 100 mL fresh ethanol to remove weakly adsorbed species.
  • Dry the catalyst in a vacuum oven at 60°C for 6 hours.
  • Further treat the catalyst in a muffle furnace at 300°C for 2 hours to remove organic stabilizers.
  • Store the finished catalyst in a desiccator until performance evaluation [3].
Catalyst Performance Testing Protocol

Objective: To evaluate the catalytic performance of synthesized materials for DMO production from CO and this compound.

Reaction System Configuration:

  • Employ a continuous-flow fixed-bed reactor (typically quartz or stainless steel, 8 mm inner diameter).
  • Pack the reactor with 0.5 g catalyst diluted with 2.0 g quartz sand to ensure proper heat distribution.
  • Implement a three-zone furnace with independent temperature control to maintain isothermal conditions.

Reaction Conditions:

  • Temperature: 80-120°C (optimized at 100°C for most systems)
  • Pressure: Atmospheric pressure
  • Reagent Composition: CO (10-30%), this compound (5-20%), with balance N₂
  • Gas Hourly Space Velocity (GHSV): 5,000 h⁻¹
  • This compound feed concentration: 10% in CO

Procedure:

  • Pre-treat the catalyst under N₂ flow (50 mL/min) at 150°C for 1 hour to remove adsorbed species.
  • Cool the system to the desired reaction temperature (typically 100°C).
  • Switch to the reaction gas mixture with controlled composition.
  • Allow the system to stabilize for 2 hours before collecting performance data.
  • Analyze the effluent stream using online gas chromatography with both TCD and FID detectors.
  • Employ a Porapak Q column for product separation and quantification.
  • Calculate key performance metrics:
    • CO Conversion (%) = [(CO_in - CO_out) / CO_in] × 100
    • DMO Selectivity (%) = [Carbon in DMO / (Total carbon in products)] × 100
    • DMO Yield (%) = CO Conversion × DMO Selectivity / 100

Safety Considerations:

  • This compound is explosive at high concentrations - maintain concentrations below 20% in inert gas.
  • Carbon monoxide is highly toxic - ensure proper ventilation and leak detection.
  • Implement appropriate pressure relief devices and explosion-proof equipment.

Reaction Mechanisms and Selectivity Control

Mechanistic Pathways in this compound Carbonylation

The carbonylation of this compound to dimethyl oxalate proceeds through a sophisticated catalytic cycle involving distinct intermediate species and critical surface-mediated steps. Research indicates that the reaction mechanism varies significantly depending on the catalyst architecture, with important implications for selectivity control between DMO and the competitive dimethyl carbonate (DMC) product.

For fully exposed Pd cluster catalysts, the reaction follows a Langmuir-Hinshelwood mechanism wherein both reactants adsorb onto the catalyst surface before reacting. This pathway involves the formation of a key intermediate species, CH₃O-Pd(II)-OCH₃, which subsequently undergoes CO insertion to form a CH₃OCO-Pd(II)-COOCH₃ species that decomposes to yield DMO. The contiguous Pd sites in these clusters enable the bridge adsorption of CO, which is essential for the dicarbonylation reaction that produces DMO. This configuration minimizes unwanted DMC formation by preventing alternative reaction pathways [2] [3].

In contrast, atomically dispersed Pd catalysts typically operate via an Eley-Rideal mechanism, where only one reactant adsorbs while the other reacts directly from the gas phase. This pathway often leads to monodentate CO coordination and consequently higher selectivity toward dimethyl carbonate, as the geometric requirements for dicarbonylation cannot be met without adjacent Pd sites [2].

Role of Lewis Acid Sites in Selectivity Control

Recent research has illuminated the critical function of Lewis acid sites in promoting DMO selectivity through electronic and cooperative effects. These sites, when strategically incorporated into the catalyst architecture, participate in activating this compound and facilitating the transfer of methoxy species (*OCH₃) to Pd active sites. This cooperation between Pd centers and Lewis acid sites creates a synergistic environment that lowers the activation barrier for DMO formation while suppressing competing pathways.

The molecular-level understanding of this cooperation has enabled the rational design of catalysts with enhanced performance. Specifically, Lewis acid sites can modulate the electronic structure of Pd active sites, optimizing their affinity for CO in the bridge configuration essential for DMO production while destabilizing undesirable reaction intermediates that lead to DMC formation [4].

Experimental Workflows and Process Diagrams

Catalyst Synthesis and Testing Workflow

G cluster_synth Nanoparticle Synthesis cluster_support Support Loading & Activation cluster_test Catalyst Performance Testing start Start Catalyst Synthesis prep Prepare Precursor Solution (PVP, KBr, Reducing Agent) start->prep heat Heat to 80°C with Stirring prep->heat inject Inject Pd Precursor heat->inject react React for 3 Hours at 80°C inject->react morph_sel Morphology Selection: • Cubes: Standard protocol • Decahedra: Add formaldehyde • Truncated Octahedra: Adjust KBr/PVP ratio • Concave Cubes: Use DEG solvent, 120°C inject->morph_sel cool Cool to Room Temperature react->cool purify Precipitate & Purify with Acetone/Ethanol cool->purify suspend Suspend α-Al₂O₃ in Ethanol purify->suspend load Add Pd Nanoparticles (1.0 wt% Target) suspend->load stir Stir for 12 Hours load->stir filter Filter & Wash stir->filter dry Dry at 60°C for 6h filter->dry calcine Calcinate at 300°C for 2h dry->calcine pack Pack Fixed-Bed Reactor (0.5g catalyst + 2.0g quartz) calcine->pack pretreat Pretreat with N₂ at 150°C pack->pretreat set_temp Set Reaction Temperature (80-120°C) pretreat->set_temp feed Introduce Reaction Feed (CO + CH₃ONO in N₂) set_temp->feed stabilize Stabilize for 2 Hours feed->stabilize analyze Analyze Effluent by GC stabilize->analyze evaluate Evaluate Performance (Conversion, Selectivity) analyze->evaluate

Diagram 1: Comprehensive workflow for the synthesis, preparation, and testing of morphology-controlled Pd/α-Al₂O₃ catalysts for DMO production, illustrating the key steps from nanoparticle synthesis to performance evaluation.

Reaction Mechanism and Selectivity Pathways

G co CO co_ads CO Bridge Adsorption co->co_ads co_lin CO Linear Adsorption co->co_lin mno CH₃ONO (this compound) int_dmc CH₃O-Pd-COOCH₃ DMC Intermediate mno->int_dmc mno_ads CH₃ONO Adsorption/Activation mno->mno_ads cluster Fully Exposed Pd Clusters lh Langmuir-Hinshelwood Mechanism cluster->lh cluster->co_ads cluster->mno_ads atomic Atomically Dispersed Pd er Eley-Rideal Mechanism atomic->er atomic->co_lin np Pd Nanoparticles with Specific Facets facet_info Facet Dependence: • Pd(111): Optimal bridge CO • Pd(100): Stronger CO adsorption • High-index: Varied behavior np->facet_info int1 CH₃O-Pd-OCH₃ Intermediate int2 CH₃OCO-Pd-COOCH₃ Intermediate int1->int2 CO Insertion dmo (COOCH₃)₂ Dimethyl Oxalate int2->dmo Elimination dmc (CH₃O)₂CO Dimethyl Carbonate int_dmc->dmc Elimination co_ads->int1 Insertion co_lin->int_dmc Insertion mno_ads->int1 Decomposition facet_info->co_ads lewis Lewis Acid Sites (Mg²⁺, Al³⁺ etc.) lewis->int1 Methoxy Transfer lewis->mno_ads Activation

Diagram 2: Reaction mechanism pathways for this compound carbonylation showing the competitive formation of dimethyl oxalate versus dimethyl carbonate, highlighting the influence of catalyst structure and the role of Lewis acid sites in directing selectivity.

Conclusion and Future Perspectives

The carbonylation of this compound to dimethyl oxalate represents a technologically significant transformation where catalyst design directly governs process efficiency and selectivity. The development of morphology-controlled Pd nanoparticles supported on α-Al₂O₃ has demonstrated remarkable improvements in catalytic performance, with Pd decahedra exhibiting the highest activity due to their dominant (111) facet exposure. The protocols outlined herein provide reproducible methodologies for synthesizing these advanced catalytic materials and evaluating their performance under industrially relevant conditions.

Future research directions should focus on enhancing catalyst durability and resistance to sintering under prolonged operation, developing strategies for regeneration of deactivated catalysts, and exploring the integration of promoter elements to further boost activity and selectivity. The emerging understanding of cooperation between Pd centers and Lewis acid sites opens new avenues for sophisticated catalyst architectures that may push performance beyond current limitations. As the demand for efficient C1 conversion technologies continues to grow, these well-defined catalytic systems and standardized evaluation protocols will play an increasingly important role in bridging fundamental surface science with industrial application.

References

Comprehensive Technical Guide: Methyl Nitrite-Based Ethylene Glycol Production Technology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Nitrite in Syngas-to-Ethylene Glycol Processes

The syngas-to-ethylene glycol (EG) process represents one of the most important coal chemical conversion pathways developed as an alternative to petroleum-based EG production. Within this technology, this compound (MN) serves as a crucial reaction intermediate that enables the efficient coupling of carbon monoxide molecules to form the C-C bonds required for ethylene glycol synthesis. The global EG market has reached approximately 60 million tons annually, with continuing growth driven primarily by demand for polyester manufacturing, making the optimization of this process economically significant [1]. Unlike conventional ethylene-based routes that rely on petroleum feedstocks, the this compound-mediated pathway utilizes synthesis gas (a mixture of CO and H₂) derived from coal or other carbon resources, providing an important alternative production route in regions with abundant coal reserves [2] [1].

The this compound regeneration cycle represents one of the most technologically innovative aspects of the syngas-to-EG process, addressing the challenge of efficiently coupling C1 molecules to form C2 compounds. This technical overview provides researchers and process development specialists with comprehensive application notes and experimental protocols for implementing and optimizing this compound-based ethylene glycol production. The content spans from fundamental reaction mechanisms to practical process configurations, supported by quantitative data and visualization of key process workflows to facilitate laboratory-scale investigation and potential scale-up.

Chemical Fundamentals and Reaction Mechanisms

Core Reaction Pathways

The this compound-mediated ethylene glycol production process involves several interconnected chemical reactions that form a cyclic regeneration system. The primary pathway begins with the synthesis of this compound, proceeds through carbonylation to form dimethyl oxalate, and culminates in hydrogenation to produce ethylene glycol, with nitric oxide regeneration completing the cycle. The following diagram illustrates the complete reaction network:

G cluster_main This compound Cyclic Process cluster_side Side Reactions NO NO MN_Synthesis MN Synthesis 2CH₃OH + N₂O₃ → 2CH₃ONO + H₂O NO->MN_Synthesis NO_Regen NO Regeneration 2NO + 0.5O₂ → N₂O₃ NO->NO_Regen CH3OH CH3OH CH3OH->MN_Synthesis MN MN Carbonylation Carbonylation 2CH₃ONO + 2CO → (COOCH₃)₂ + 2NO MN->Carbonylation Side1 Nitric Acid Formation CH₃ONO + H₂O → CH₃OH + HNO₂ N₂O₄ + CH₃OH → CH₃ONO + HNO₃ MN->Side1 Side2 MN Decomposition 2CH₃ONO → CH₃OH + CH₂O + 2NO 4CH₃ONO → CHOOCH₃ + 2CH₃OH + 4NO MN->Side2 DMO DMO Hydrogenation Hydrogenation (COOCH₃)₂ + 4H₂ → (CH₂OH)₂ + 2CH₃OH DMO->Hydrogenation EG EG MN_Synthesis->MN Carbonylation->NO Carbonylation->DMO Hydrogenation->EG NO_Regen->MN_Synthesis Recycled

Figure 1: Reaction network for this compound-mediated ethylene glycol production

The main catalytic cycle begins with this compound synthesis, where methanol reacts with dinitrogen trioxide (N₂O₃, formed from NO and O₂) to produce this compound and water [3]. This is followed by the crucial carbonylation step where this compound couples with carbon monoxide over supported palladium catalysts to form dimethyl oxalate (DMO) while regenerating nitric oxide (NO) [2]. The final step involves DMO hydrogenation to ethylene glycol with methanol recovery. The theoretical advantage of this cycle is that nitrogen oxides are not consumed but function as oxygen transfer agents, making the process highly efficient from a stoichiometric perspective [4].

Technical Challenges and Side Reactions

Despite the elegant theoretical cycle, several practical challenges complicate the industrial implementation. The most significant issue is the formation of nitric acid through side reactions, which consumes nitrogen oxides and requires continuous replenishment [4]. Additionally, this compound exhibits thermal instability and can undergo decomposition through both catalytic and non-catalytic pathways [2]. The dissolution of this compound in methanol solutions represents another source of material loss and efficiency reduction in the process [4].

Table 1: Major Side Reactions in this compound Process

Reaction Type Chemical Equation Impact

| Nitric Acid Formation | CH₃ONO + H₂O → CH₃OH + HNO₂ N₂O₄ + CH₃OH → CH₃ONO + HNO₃ | Consumes nitrogen oxides, causes corrosion | | Thermal Decomposition | 2CH₃ONO → CH₃OH + CH₂O + 2NO | Reduces yield, forms byproducts | | Catalytic Decomposition | 4CH₃ONO → CHOOCH₃ + 2CH₃OH + 4NO | Occurs on Pd catalysts, reduces selectivity |

The decomposition pathways of this compound have been extensively studied using density functional theory (DFT) calculations, revealing that the initial step involves cleavage of the weak O-NO bond (bond energy: ~1.82 eV) to form methoxy (CH₃O) radicals and NO [2]. These radicals can then follow various pathways, resulting in different product distributions between catalytic and non-catalytic environments. Understanding these fundamental reaction mechanisms at the atomic level provides crucial insights for developing strategies to suppress undesirable side reactions and improve overall process efficiency.

Reactor Systems and Process Configurations

This compound Regeneration System

Advanced reactor design is essential for addressing the technical challenges in this compound processes. The integrated regeneration system comprises three main units: a this compound regenerator column, a this compound stripping tower, and a gas-liquid separator [4]. This configuration specifically addresses the issues of nitric acid consumption and this compound dissolution that plague simpler reactor designs. The following diagram illustrates the configuration and flow of this integrated system:

G cluster_system This compound Regeneration System Regenerator MN Regenerator Column (Top: Liquid phase feed - CH₃OH/HNO₃ Top: Gas phase feed - NOx Bottom: Liquid discharge) GasLiquidSep Gas-Liquid Separator (Middle: Feed inlet Top: Gas discharge Bottom: Liquid discharge) Regenerator->GasLiquidSep Bottom Liquid StrippingTower MN Stripping Tower (Top: Liquid phase feed Bottom: Gas phase feed - N₂/CO/CO₂/CH₄ Top: Gas discharge - Recovered MN Bottom: Liquid discharge) RecoveredMN Recovered MN (to DMO Synthesis) StrippingTower->RecoveredMN Top Gas WasteLiquid Waste Liquid (Off-site Treatment) StrippingTower->WasteLiquid Bottom Liquid GasLiquidSep->StrippingTower Bottom Liquid DMOCompressor Gas Phase (to DMO Compressor) GasLiquidSep->DMOCompressor Top Gas MethanolFeed Methanol + Nitric Acid (from MN Synthesis Reactor) MethanolFeed->Regenerator Liquid Feed NOxGas NOx Gas (from DMO Reactor) NOxGas->Regenerator Gas Feed StrippingGas Stripping Gas (N₂, CO, CO₂, CH₄) (from DMO Synthesis Unit) StrippingGas->StrippingTower Bottom Gas Feed NitricAcid Nitric Acid Supplement NitricAcid->Regenerator Side Stream

Figure 2: Integrated this compound regeneration system configuration

The regenerator column receives liquid feed containing methanol and nitric acid from the this compound synthesis reactor along with gas feed containing nitrogen oxides. Within this column, nitric acid is efficiently converted back to this compound through reactions with methanol and nitrogen oxides, addressing one of the most significant material balance issues in the process [4]. The bottom liquid discharge from the regenerator is directed to the gas-liquid separator, where gases are separated and sent to the dimethyl oxalate recycle compressor, while the liquid phase proceeds to the stripping tower.

In the stripping tower, inert gases such as N₂, CO, CO₂, or CH₄ (typically sourced from the dimethyl oxalate synthesis unit) are used to strip and recover the this compound dissolved in methanol [4]. This innovative approach solves the problem of this compound dissolution that otherwise represents a significant source of yield loss. The recovered this compound is then returned to the carbonylation reactor, while the waste liquid is sent for off-site treatment.

Reactive Distillation Column Design

An alternative approach employs a specialized reactive distillation column that integrates reaction and separation in a single unit. This design features a rectifying section at the top and a reduction and reserving section at the bottom, with the height ratio optimized at approximately 2.3-2.5:1 (rectifying section height to reduction section height) [5]. This specific geometry ensures efficient reaction progression while simultaneously separating products, leading to improved conversion and reduced energy consumption compared to conventional sequential reactor-distillation systems.

Table 2: Comparison of this compound Reactor Systems

Parameter Regeneration System Reactive Distillation Column
Configuration Three-unit system (regenerator, stripper, separator) Integrated single column
Key Features Dedicated nitric acid conversion, MN stripping recovery Combined reaction and separation
Height Ratio Not specified Rectifying section : Reduction section = 2.3-2.5:1
Benefits Addresses both nitric acid and dissolution issues Compact design, potentially lower capital cost
Limitations More complex layout May have limitations in handling side reactions

The operational advantages of these specialized reactor configurations include significant reduction in nitric acid consumption, efficient recovery of dissolved this compound, and minimization of side product formation. For researchers developing laboratory or pilot-scale systems, the regeneration system offers more modular flexibility, while the reactive distillation column may be preferable for more compact installations with simpler feedstocks.

Experimental Protocols and Methodologies

This compound Synthesis Protocol

The synthesis of this compound represents a critical step requiring precise control of reaction conditions to maximize yield while minimizing side reactions. The following standardized laboratory procedure can be employed for this compound preparation:

  • Apparatus Setup: Assemble a methyl alcohol well heater system equipped with a preheater for nitrogen oxides, a condenser system capable of cooling to 5-10°C, and a product collection vessel. The methyl alcohol well heater should provide direct contact between vaporized methanol and nitrogen oxides gases [6].

  • Reaction Conditions:

    • Pre-heat nitrogen oxides (NO₂ + NO mixture) to 100°C using the preheater
    • Heat and vaporize methanol to 65-70°C in the methyl alcohol well heater
    • Bring the preheated gases and vaporized methanol into direct contact for reaction
    • Maintain sufficient residence time for complete esterification [6]
  • Product Collection:

    • Cool the generated this compound to 5-10°C using the condenser system
    • Collect condensed water and unreacted methanol in a separate storage tank
    • Return collected methanol to the process via a distillation column [6]

This methodology reduces side reactions by controlling temperature at optimal levels and ensuring efficient contact between reactants. The mild heating of methanol (65-70°C) minimizes thermal decomposition while still providing sufficient vaporization for reaction kinetics.

Kinetic Studies and Measurement Protocols

For researchers needing to characterize this compound synthesis kinetics, the following experimental approach has been validated in published studies:

  • Reactor System: Utilize a double-stirred reactor system designed for gas-liquid reaction studies. This configuration allows precise control of interfacial area and mass transfer parameters [3].

  • Experimental Conditions:

    • Temperature range: 25-45°C
    • NO:NO₂ ratio: Maintain at approximately 1:1 to simulate N₂O₃ behavior
    • Methanol: Use absolute methanol to minimize water-mediated side reactions
    • Gas flow rates: Controlled using mass flow controllers [3]
  • Data Collection:

    • Monitor this compound generation rate under varied conditions
    • Measure Henry's constants and diffusion coefficients for NO and NO₂ in methanol
    • Verify reaction order through systematic variation of partial pressures [3]
  • Kinetic Analysis: The synthesizing rate of this compound has been determined to follow a pseudo-first-order dependence on NO partial pressure, with the kinetic equation expressed as:

    R_MN = (2P_NO / H_NO) × C₀ × √(D_NO × 6.546×10⁹ × exp(-57,416/RT) × C₀)

    where R_MN is the MN generation rate, P_NO is NO partial pressure, H_NO is Henry's constant, C₀ is initial concentration, D_NO is diffusion coefficient, R is gas constant, and T is temperature [3].

This kinetic protocol has demonstrated that the reaction between N₂O₃ and methanol is fast or instantaneous, with the overall rate influenced primarily by gas-side mass transfer rather than liquid-side resistance or reaction kinetics [3].

Process Optimization and Technical Challenges

Optimization Strategies for Improved Efficiency

Based on industrial practice and research findings, several key optimization strategies can significantly enhance the performance of this compound-based ethylene glycol processes:

  • Temperature Control Optimization: Maintaining precise temperature control in the this compound synthesis step at 65-70°C for methanol vaporization and 100°C for nitrogen oxide preheating maximizes reaction efficiency while minimizing thermal decomposition side reactions [6].

  • Nitric Acid Management: Implementation of the integrated regeneration system allows economical recycling of nitric acid produced by side reactions back to this compound, dramatically reducing nitric acid consumption and the environmental impact of neutralization waste [4].

  • This compound Recovery: The use of stripping technology with inert gases (N₂, CO, CO₂, CH₄) recovers approximately 90% of dissolved this compound from methanol solutions, addressing a significant source of yield loss [4].

  • Reactor Design Optimization: For reactive distillation systems, maintaining the rectifying section height at 2.3-2.5 times the reduction section height creates optimal conditions for simultaneous reaction and separation [5].

These optimization approaches collectively address the most significant efficiency limitations in the this compound process, particularly the consumption of nitrogen oxides and the loss of this compound through various pathways.

Alternative Process Development

While the this compound route represents the current state-of-the-art for coal-to-ethylene glycol processes, emerging technologies offer potential alternatives. Recent research has demonstrated a photocatalytic pathway for ethylene glycol synthesis using methyl tert-butyl ether (MTBE) as a protected methanol derivative [1]. This approach utilizes Pt/TiO₂ catalysts under light irradiation to produce 1,2-di-tert-butoxyethane, which is subsequently hydrolyzed to ethylene glycol and tert-butanol [1].

The photocatalytic system demonstrates impressive performance with a Pt-based turnover frequency of 2754 h⁻¹ and high stability over 130 hours of operation, achieving an accumulated turnover number of 120,000 [1]. This alternative pathway eliminates the need for toxic this compound and avoids the production of NO byproducts, potentially offering environmental advantages. However, this technology remains at the laboratory development stage and has not yet been demonstrated at commercial scale.

Table 3: Performance Comparison of Ethylene Glycol Production Technologies

Technology Feedstock Key Intermediate Advantages Challenges
This compound Process Syngas (from coal) This compound Commercial scale, high efficiency NOx management, corrosion
Traditional Petrochemical Route Petroleum Ethylene oxide Established technology Fossil fuel dependency
Photocatalytic MTBE Coupling Methanol + tert-butanol 1,2-di-tert-butoxyethane Mild conditions, H₂ co-production Laboratory scale only

For researchers considering development directions, the this compound process represents a mature technology with optimization opportunities, while photocatalytic alternatives offer longer-term potential for sustainable production but require significant development before commercial implementation.

Conclusion

This compound-based technology enables efficient conversion of syngas to ethylene glycol through a sophisticated reaction-regeneration cycle that minimizes net consumption of nitrogen oxides. The integrated regeneration systems described in this technical guide address the key challenges of nitric acid formation and this compound dissolution through innovative engineering solutions. The experimental protocols and kinetic data provide researchers with validated methodologies for investigating and optimizing this important industrial process.

As the global demand for ethylene glycol continues to grow, driven primarily by polyester fiber and resin production, improvements in this compound process efficiency offer significant economic and environmental benefits. Future development directions likely include advanced catalyst systems to further suppress decomposition reactions, process intensification through improved reactor designs, and integration with renewable hydrogen sources to reduce the carbon footprint of coal-based production. The experimental approaches and technical data compiled in this application note provide a foundation for further research and development in this important area of industrial chemistry.

References

Application Notes: Cetane Improvers for Diesel Fuels

Author: Smolecule Technical Support Team. Date: February 2026

Cetane improvers are additives that enhance the ignition quality of diesel fuels and biofuels by reducing the ignition delay period in compression ignition engines [1] [2]. They are particularly valuable for enabling the use of renewable but lower-cetane fuels, such as biodiesel, alcohol-doped blends, and vegetable oils [1] [3]. These additives, primarily alkyl nitrates and peroxides, decompose at high temperatures to generate free radicals that accelerate the fuel's ignition chemistry [2].

Commercially Prevalent Cetane Improvers

Although your focus is on methyl nitrite, current research and application are dominated by a few other compounds. The table below summarizes the key cetane improvers discussed in the literature.

Improver Name Chemical Class Typical Dosing Range Key Characteristics & Findings
2-Ethylhexyl Nitrate (EHN) Alkyl Nitrate [4] 500 - 2000 ppm [1] Considered a benchmark; highly effective at reducing ignition delay and NOx emissions [1] [4].
Di-tert-butyl Peroxide (DTBP) Organic Peroxide [3] ~2% by volume [3] Effective for very low-cetane fuels like essential oils; improves performance and reduces CO, HC, and smoke [3].
Gem Dinitroalkanoates Nitro Compound [5] 0.1 - 2.0 wt% [5] Patented compounds (e.g., Methyl 4,4-dinitropentanoate); reported more effective than amyl nitrate [5].
Cyclohexyl Nitrate Alkyl Nitrate [2] - One study found it had a greater impact on increasing cetane number than EHN in a biodiesel/methanol blend [2].
Diethyl Ether (DEE) Ether [3] ~5% by volume [3] Used as an oxygenated additive; can reduce NOx but may increase Hydrocarbon (HC) emissions [3].
Quantitative Effects on Fuel and Engine Performance

The efficacy of a cetane improver is measured by its impact on fuel properties and, ultimately, on engine performance and emissions. The following table consolidates experimental data from several studies.

Parameter Effect of Cetane Improvers Supporting Experimental Evidence

| Cetane Number | Increase | • 0.44 wt% Methyl 4,4-dinitropentanoate: +5.4 units [5]. • 1000 ppm EHN in B20 biodiesel: Significant increase [4]. | | Engine Emissions | | | | - NOx | Decrease | • EHN in diesel/hazelnut oil/alcohol blends: Reduction [1]. • EHN in B20 biodiesel: ~4.5% reduction [4]. | | - CO & HC | Variable | • EHN in methanol/biodiesel: Increase at high load [2]. • DTBP in peppermint oil/diesel: Decrease [3]. | | - Soot/Smoke | Decrease | • EHN in DMF-diesel blends: Up to 80% reduction [4]. • DTBP in peppermint oil/diesel: Reduction [3]. | | Engine Performance | | | | - Ignition Delay | Decrease | • EHN addition: Shortens ignition delay, leading to smoother engine operation [1] [4]. | | - Brake Thermal Efficiency | Minor Improvement | • Slight improvements noted with the addition of nitrate-based improvers to methanol/biodiesel blends [2]. |

Detailed Experimental Protocol: Evaluating a Cetane Improver in a Diesel Engine

The following workflow outlines a standard methodology for evaluating the effect of a cetane improver in a diesel engine, based on procedures common to the cited research [1] [2] [3].

Start Start: Fuel & Additive Preparation A1 1. Select Base Fuel (e.g., Diesel, Biodiesel Blend) Start->A1 A2 2. Select Cetane Improver (e.g., EHN, DTBP) A1->A2 A3 3. Prepare Fuel Blends Using ultrasonic agitator for homogeneity A2->A3 B Phase B: Engine Test Setup A3->B B1 1. Instrument Engine Pressure transducer, encoder, data acquisition system B->B1 B2 2. Calibrate Equipment Emission analyzers, smoke meter, dynamometer B1->B2 B3 3. Establish Baseline Run engine with pure base fuel B2->B3 C Phase C: Data Collection & Analysis B3->C C1 1. Conduct Engine Tests Vary load at constant speed; record 100+ cycles C->C1 C2 2. Measure Performance Brake Thermal Efficiency, BSFC C1->C2 C3 3. Analyze Combustion In-cylinder pressure, Heat Release Rate C2->C3 C4 4. Quantify Emissions NOx, CO, HC, Smoke C3->C4 End End: Report Findings C4->End

Phase A: Fuel and Additive Preparation

  • Select Base Fuel: Choose the fuel to be improved, such as standard petroleum diesel, a biodiesel blend (e.g., B20), or an alternative fuel blend (e.g., diesel/hazelnut oil/alcohol) [1] [3].
  • Select Cetane Improver: Choose the additive, such as EHN or DTBP, based on the base fuel's properties and research objectives [1] [3].
  • Prepare Fuel Blends: Create the test blends by adding the cetane improver at specific concentrations (e.g., 500, 1000, 2000 ppm for EHN) to the base fuel. Use an ultrasonic agitator to ensure a stable and homogeneous blend [3].

Phase B: Engine Test Setup

  • Instrument the Engine: A single-cylinder, direct-injection diesel engine, coupled to a dynamometer for load control, is standard. Key instrumentation includes [1] [3]:
    • A pressure transducer mounted in the cylinder head to record in-cylinder pressure.
    • An encoder on the crankshaft to measure crank angle.
    • A data acquisition system to record pressure and crank angle data over multiple cycles.
  • Calibrate Equipment: Before testing, calibrate all measurement devices, including the exhaust gas analyzer (for NOx, CO, HC) and the smoke meter [3].
  • Establish Baseline: Conduct initial tests using the pure base fuel (without additive) to establish baseline performance, combustion, and emission data for comparison.

Phase C: Data Collection and Analysis

  • Conduct Engine Tests: Run the engine at a constant speed (e.g., 1500 rpm) while varying the load (0%, 25%, 50%, 75%, 100%). For each operating condition, record data for at least 100 consecutive cycles to allow for cycle-averaged analysis [3].
  • Measure Performance Parameters: Calculate performance metrics like Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE) from the collected data [1] [2].
  • Analyze Combustion Characteristics: Process the in-cylinder pressure and crank angle data to derive combustion parameters such as Ignition Delay, Rate of Pressure Rise, and Heat Release Rate [1] [3].
  • Quantify Emissions: Record the concentration of regulated emissions (NOx, CO, HC) and smoke opacity for each test fuel and operating condition [1] [3].

Key Conclusions and Recommendations

  • Effectiveness: Cetane improvers like EHN are a highly effective method for enhancing the ignition quality of a wide range of diesel fuels, including challenging bio-blends, often leading to a reduction in NOx emissions [1] [4].
  • Trade-offs: The addition of cetane improvers does not universally improve all emissions. A common trade-off is an increase in Carbon Monoxide (CO) and unburned Hydrocarbons (HC), particularly at high engine loads, as noted in studies of alcohol-blended fuels [2].
  • Additive Selection: The optimal type and concentration of a cetane improver are highly dependent on the base fuel's composition. For instance, DTBP has shown excellent results with low-cetane essential oil blends [3].

References

methyl nitrite fuel additive ignition quality

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alkyl Nitrate Additives

Alkyl nitrates are compounds recognized for their ability to enhance the auto-ignition characteristics of fuels, particularly in compression ignition engines. They function primarily as cetane improvers by decomposing at high temperatures to form free radicals that initiate the combustion of the primary fuel, leading to a shorter ignition delay and more efficient burning [1] [2].

While the core chemical group (R-ONO) is shared, the safety and efficacy profiles vary significantly with the complexity of the alkyl chain (R). Methyl nitrite (CH₃-ONO) is a simple alkyle nitrite and is classified as a heat-sensitive explosive, a strong oxidizing agent, and is forbidden for transport by the U.S. Department of Transportation [3]. Its high reactivity and tendency to form explosive mixtures with air make it unsuitable for practical application. In contrast, 2-Ethylhexyl Nitrate (2-EHN) is a stable liquid and the industry-standard cetane improver, demonstrating a favorable balance of effectiveness and handleability [4] [2].

Mechanism of Action and Quantitative Performance

The following diagram illustrates the general mechanism by which alkyl nitrate additives like 2-EHN improve fuel ignition.

mechanism Fuel Fuel Decomposition Decomposition Fuel->Decomposition High Temperature Additive Additive Additive->Decomposition Radicals Radicals Decomposition->Radicals Generates ImprovedIgnition ImprovedIgnition Radicals->ImprovedIgnition Initiates Combustion

The quantitative benefits of adding 2-EHN to a fuel blend are summarized in the table below, based on a study using a biodiesel-2-methylfuran (BMF30) blend in a direct-injection compression ignition engine [2].

Table 1: Engine Performance and Emission Effects of 2-EHN in a BMF30 Blend [2]

Parameter Impact of 2-EHN (1.0 - 1.5%) Magnitude of Change
Brake-Specific Fuel Consumption (BSFC) Decrease 5.49% to 7.33%
Brake Thermal Efficiency (BTE) Increase 3.30% to 4.69%
Nitrogen Oxides (NOx) Decrease 9.4% to 17.48%
Carbon Monoxide (CO) Decrease 45.1% to 85.5%
Hydrocarbon (HC) Decrease 14.56% to 24.90%
Soot Emissions Decrease Notable reduction

Experimental Protocol: Evaluating 2-EHN in Fuel Blends

This protocol provides a detailed methodology for assessing the impact of 2-EHN on the performance and emissions of a biodiesel blend, based on a published experimental setup [2].

Objectives
  • To determine the effect of 2-EHN concentration on the cetane number of a base fuel.
  • To evaluate the changes in engine performance parameters (BTE, BSFC).
  • To quantify the impact on regulated emissions (NOx, CO, HC, Soot).
Materials
  • Base Fuel: Prepare a BMF30 blend (70% biodiesel / 30% 2-methylfuran by volume).
  • Cetane Improver: 2-Ethylhexyl Nitrate (2-EHN), >98% purity.
  • Test Blends: Add 2-EHN to the base fuel at 1.0% and 1.5% by volume. The base fuel without 2-EHN serves as the control.
  • Engine Setup: A four-cylinder, four-stroke, direct-injection compression ignition engine.
  • Instrumentation:
    • Eddy current dynamometer.
    • Electronic Control Unit (ECU) for injection control.
    • Cylinder pressure sensor.
    • Exhaust gas analyzer for NOx, CO, HC, and soot emissions.
Procedure

The experimental workflow from blend preparation to data analysis is outlined below.

workflow Prep Blend Preparation (Control, 1%, 1.5% 2-EHN) Setup Engine Setup Speed: 1800 rpm Injection: 7.5° BTDC Prep->Setup Loading Parameter Sweep BMEP: 0.13 to 0.88 MPa Setup->Loading DataCollection Data Collection Pressure, HRR, BSFC, BTE, Emissions Loading->DataCollection Analysis Data Analysis Compare across blends and loads DataCollection->Analysis

  • Blend Preparation: Mix the BMF30 base fuel thoroughly. Precisely add 2-EHN by volume (1.0% and 1.5%) to separate batches of the base fuel. Ensure homogeneity for each blend.
  • Engine Setup & Calibration: Configure the engine to run at a constant speed of 1800 rpm. Set the injection timing to 7.5 degrees crank angle before top dead center (BTDC). Calibrate all sensors and the emissions analyzer according to manufacturer specifications.
  • Testing Sequence: For each fuel blend (control, 1.0% 2-EHN, 1.5% 2-EHN), run the engine across a range of brake mean effective pressures (BMEP), for example, from 0.13 MPa to 0.88 MPa.
  • Data Recording: At each stable operating condition, record the following:
    • In-cylinder pressure data for combustion analysis (heat release rate).
    • Fuel consumption to calculate BSFC and BTE.
    • Real-time emissions data for NOx, CO, HC, and soot.
Data Analysis
  • Calculate the derived cetane number from ignition delay measurements.
  • Compute engine performance parameters: BSFC and BTE.
  • Plot emissions concentrations against engine load for each fuel blend to visualize the impact of the additive.

Critical Safety and Handling Protocols

Given the reactive nature of alkyl nitrate compounds, strict safety measures are non-negotiable. The following protocols are essential, with particular attention to the high hazards associated with this compound [3].

Table 2: Safety and Handling Profile of Nitrate-Based Additives

Aspect 2-Ethylhexyl Nitrate (2-EHN) This compound (For Reference / Contrast)
Primary Hazards Flammable liquid; may cause skin/eye irritation. Heat-sensitive explosive; strong oxidizer; forms explosive gas mixtures.
Storage Cool, dry, well-ventilated area away from ignition sources and oxidizers. Not recommended; forbidden for transport.
Handling Use in a fume hood with nitrile or neoprene gloves and safety goggles. Extreme caution; positive-pressure self-contained breathing apparatus (SCBA) required for any potential exposure.
Spill Response Absorb with inert material and contain. Eliminate all ignition sources. Isolate area for at least 100 meters. Evacuate downwind for 800 meters. Do not direct water at leak.
Incompatibilities Strong oxidizing agents, strong reducing agents. Metal oxides, inorganic bases (forms explosive salts), reducing agents.

Key Safety Notes:

  • Personnel Training: All researchers must be trained in the specific hazards of the chemicals they are using and be proficient in spill response procedures [4].
  • Material Safety Data Sheets (MSDS): Have the relevant MSDS readily available for all chemicals, especially 2-EHN [4].
  • General First Aid: In case of contact, wash skin with plenty of water. For inhalation, move to fresh air. Seek immediate medical attention [3].

Application and Formulation Guidance

For researchers formulating prototype fuels, consider these points:

  • Dosage: Effective concentrations of 2-EHN are typically in the range of 0.5% to 2.0% by volume [2]. The effect on cetane number is dose-dependent but may plateau at higher concentrations.
  • Synergy: 2-EHN can be part of a multi-component additive package that includes detergents, antioxidants, and lubricity agents to address multiple fuel properties simultaneously [4].
  • Compatibility: Ensure that 2-EHN is fully compatible with the base fuel and other additives in the formulation. Conduct stability tests to check for any precipitation or separation.

Conclusion

Alkyl nitrate compounds, particularly 2-EHN, are highly effective for improving the ignition quality of diesel and biodiesel blends, leading to enhanced engine performance and reduced emissions. However, the choice of specific compound is critical. This compound is prohibitively dangerous for practical use, whereas 2-EHN offers a safe and effective alternative when handled with appropriate care. The provided protocols and data serve as a foundation for the rational design and testing of fuel formulations incorporating these cetane improvers.

References

Comprehensive Application Notes and Protocols: Methyl Nitrite as Reagent in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Nitrite as Synthetic Reagent

This compound (CH₃ONO) is the simplest alkyl nitrite ester, serving as a valuable reagent in organic synthesis particularly for diazo transfer and oxime formation reactions. This volatile, yellow-colored gas (Note: Often described as a gas at room temperature with yellow coloration [1]) requires specialized handling due to its thermal instability and potential explosiveness, yet offers unique reactivity that makes it indispensable for specific transformations. Unlike its isomer nitromethane or the related compound methyl nitrate, this compound features a nitrite functional group bonded through an oxygen atom (O-N=O), creating a versatile reagent for introducing nitrogen-containing functional groups. Its applications span pharmaceutical intermediates, especially in the synthesis of vasodilators and other bioactive molecules, as well as industrial processes like ethylene glycol production through carbonylation reactions [1] [2].

For research and development scientists working in drug development and fine chemicals synthesis, this compound provides a strategic advantage for specific reaction pathways, though its handling requires rigorous safety protocols. These application notes provide comprehensive information on the properties, synthesis, handling, and implementation of this compound in organic synthesis protocols, with detailed experimental procedures validated through published literature.

Chemical Identity and Properties

Structural Characteristics and Basic Properties

This compound exists as a mixture of cis and trans conformers at room temperature, with the cis form being approximately 3.13 kJ mol⁻¹ more stable than the trans conformer. The energy barrier to rotation between these forms is approximately 45.3 kJ mol⁻¹, which has been confirmed through both IR and microwave spectroscopy studies [1]. This structural complexity influences its reactivity and physical behavior in synthetic applications.

Table 1: Fundamental Properties of this compound

Property Value/Specification Reference
Molecular Formula CH₃NO₂ [1]
Molar Mass 61.040 g·mol⁻¹ [3]
Appearance Yellow gas at room temperature [1]
Melting Point -16 °C (257 K) [1]
Boiling Point -12 °C (261 K) [1]
Density 0.991 g/cm³ (liquid) [1]
Standard Enthalpy of Formation (ΔfH°liquid) -67.15 ± 0.84 kJ/mol [3]
Enthalpy of Vaporization (ΔvapH°) 22.6 ± 0.2 kJ/mol [3]
Spectral Properties and Identification

This compound displays characteristic infrared absorption between 1650-1600 cm⁻¹ (N=O stretch) and 850-800 cm⁻¹ (O-N stretch), which can be used for reaction monitoring. In mass spectrometry, the molecular ion appears at m/z 61, with major fragments at m/z 31 (CH₃O⁺ and/or CH₂OH⁺) and m/z 30 (NO⁺), the relative abundances of which depend on ionization energy and experimental conditions [3] [4]. The unimolecular dissociation of the this compound cation has been extensively studied, with research suggesting isomerization to nitromethane cation structure prior to dissociation in some cases [4].

Synthesis Methods and Optimization

Comparative Synthesis Approaches

Table 2: Comparison of this compound Synthesis Methods

Method Reagents Conditions Advantages Limitations Yield/Purity
In-situ Generation (Acid-Mediated) NaNO₂, H₂SO₄, CH₃OH 0-15°C, atmospheric pressure Simplified setup, immediate use, minimal storage Requires gas handling, lower purity, byproduct formation Generated as needed; suitable for direct consumption [5]
Silver Nitrite Route AgNO₂, CH₃I Solvent conditions, ~25°C Higher selectivity for nitrite over nitro Expense of silver salts, slower reaction kinetics Mixed product distribution (nitrite/nitro) [1]
Nitrogen Dioxide Route 2 NO₂, 2 CH₃I Not specified Nitromethane-free product Handling of toxic NO₂, elemental iodine byproduct Pure this compound without nitromethane contamination [1]
Industrial Vapor-Phase CH₃OH, NO, O₂ 65-100°C, continuous flow Scalable, continuous operation Specialized equipment required, high temperature High conversion, integrated processes [2]
Recommended Laboratory-Scale Synthesis

The acid-mediated method represents the most practical approach for laboratory-scale synthesis, where this compound is generated as needed and consumed immediately in subsequent reactions. This approach minimizes storage risks while providing adequate yields for synthetic applications. The following protocol is adapted from established procedures in the literature [5]:

Principle: Concentrated sulfuric acid is added to a cooled suspension of sodium nitrite in aqueous methanol, generating this compound gas which can be directly bubbled into reaction mixtures.

Reaction Mechanism:

Procedure:

  • Prepare a suspension of 83 g (1.2 moles) sodium nitrite in 53 mL methanol and 50 mL water in a 300 mL Erlenmeyer flask.
  • Separately prepare a cold solution of 32 mL concentrated sulfuric acid in 65 mL water.
  • Add the acid solution dropwise to the nitrite suspension with occasional swirling to ensure smooth gas generation.
  • Maintain the reaction temperature below 15°C during addition (approximately 1 hour).
  • Direct the generated this compound gas through a delivery tube into the target reaction mixture.

Critical Process Parameters:

  • Temperature control: Essential to maintain below 15°C to prevent decomposition
  • Acid addition rate: Controlled dropwise to regulate gas generation
  • Equipment: Use amber glassware or work under reduced light to minimize photodecomposition

This method is particularly suitable for reactions where this compound is consumed immediately, such as in the formation of oxime compounds [5].

Safety and Handling Protocols

Hazard Assessment and Classification

This compound presents multiple significant hazards that require careful management in laboratory and production environments. It is classified as a toxic asphyxiating gas and a potent cyanotic agent that can cause methemoglobinemia upon exposure [1]. Additionally, it functions as a strong oxidizing agent and represents a heat-sensitive explosive, with sensitivity increasing in the presence of metal oxides. This compound forms explosive mixtures with air and may decompose violently, even under refrigeration conditions [1].

The compound's thermal instability is well-documented, with decomposition risks increasing substantially upon heating or in the presence of acid impurities. This decomposition can proceed rapidly, generating toxic nitrogen oxides and potentially resulting in explosive events. Of particular concern is the formation of explosive salts when this compound contacts inorganic bases, requiring careful isolation from alkaline materials [1].

Risk Mitigation Strategies

Table 3: Safety Protocols for this compound Handling

Hazard Category Preventive Measures Emergency Response

| Thermal/Explosive | - Strict temperature control (<15°C preferred)

  • Eliminate ignition sources
  • Use blast shields and remote handling
  • Avoid friction, impact, static electricity | - Evacuate area immediately
  • Do not attempt to fight fire if large volume involved
  • Use remote fire suppression systems | | Toxicological | - Use certified fume hood with minimum face velocity 0.5 m/s
  • Wear appropriate respiratory protection if engineering controls inadequate
  • Install continuous atmospheric monitoring | - Immediate fresh air for exposed individuals
  • Medical attention for cyanosis/symptomatic individuals
  • Oxygen therapy as needed | | Storage & Stability | - Generate in-situ and consume immediately when possible
  • Store in amber vessels under inert atmosphere if essential
  • Use minimal quantities
  • Keep containers cool and vented | - Evacuate area in case of container breach
  • Implement emergency ventilation
  • Do not open compromised containers | | Compatibility | - Segregate from acids, bases, metal oxides
  • Use compatible materials (glass, PTFE, certain steels)
  • Purge lines with inert gas before and after transfer | - Contain spills with appropriate sorbents
  • Flood liquid spills with water to reduce vapor concentration |

Personal Protective Equipment (PPE) Requirements:

  • Chemical-resistant gloves (nitrile or butyl rubber)
  • Chemical splash goggles or face shield
  • Flame-resistant lab coat
  • Appropriate respiratory protection when engineering controls insufficient

Emergency Preparedness: Laboratories working with this compound should maintain specific emergency protocols including:

  • Immediate evacuation procedures for accidental releases
  • Specialized spill containment kits
  • Pre-established communication with emergency services regarding specific hazards
  • Training drills for personnel covering explosion and toxic exposure scenarios

Applications in Organic Synthesis

Reaction Types and Synthetic Utility

This compound serves as a versatile reagent in several important synthetic transformations:

Oxime Formation: this compound efficiently converts active methylene compounds and other nucleophilic carbons to oxime derivatives. For example, it reacts with benzyl cyanide to produce 2-hydroxyimino-2-phenylacetonitrile in excellent yields (76-82%), a key intermediate for further functionalization [5]. This transformation proceeds under mild conditions (0-15°C) and demonstrates the reagent's utility for introducing nitrogen functionality.

Diazo Transfer Reactions: While less common than with other alkyl nitrites, this compound can participate in diazo transfer processes, particularly in industrial applications where its gaseous state facilitates continuous processing.

Industrial Applications: In large-scale chemical manufacturing, this compound serves as a circulating intermediate in the production of ethylene glycol from synthesis gas. In these processes, it participates in catalytic cycles where it is regenerated and reused, demonstrating its value in sustainable chemical processing [2]. The compound also finds application in the synthesis of pharmaceutical intermediates such as phenylpropanolamine [1].

Representative Synthetic Example

The following transformation illustrates a practical application of this compound in multistep synthesis:

Synthesis of 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile:

This reagent serves as a valuable tert-butoxycarbonylating agent for amino acids and other nucleophiles. The synthesis begins with the this compound-mediated formation of an oxime intermediate:

Reaction Sequence:

  • Generate this compound according to Section 3.2 procedures
  • Bubble the gas into a cooled (0°C) solution of benzyl cyanide (117 g, 1.00 mole) and sodium hydroxide (40.0 g, 1.00 mole) in methanol (300 mL)
  • Maintain temperature below 15°C during addition
  • After complete addition, continue stirring for 2 hours
  • Remove solvent under reduced pressure to obtain the oxime intermediate (111-120 g, 76-82% yield)
  • Subsequent reaction with phosgene and tert-butanol yields the final BOC-oxime product (59-64% yield) [5]

This sequence demonstrates the utility of this compound in constructing sophisticated molecular architectures with protective group functionality, important in pharmaceutical synthesis.

Experimental Protocols

Detailed Procedure: Oxime Formation with this compound

Title: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile Using this compound

Objective: To prepare 2-hydroxyimino-2-phenylacetonitrile through reaction of benzyl cyanide with in-situ generated this compound gas.

Materials:

  • Benzyl cyanide (117 g, 1.00 mole)
  • Sodium hydroxide (40.0 g, 1.00 mole)
  • Methanol (300 mL, anhydrous)
  • Sodium nitrite (83 g, 1.20 moles)
  • Sulfuric acid (concentrated, 32 mL)
  • Water (deionized, 115 mL total)

Equipment:

  • 1 L round-bottom flask with mechanical stirrer
  • 300 mL Erlenmeyer flask for gas generation
  • Gas inlet tube extending below liquid surface
  • Pressure-equalizing dropping funnel (100 mL)
  • Calcium chloride drying tube
  • Ice-water bath
  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium hydroxide (40.0 g) in methanol (300 mL) in the 1 L round-bottom flask.
  • Add benzyl cyanide (117 g) to the methanolic sodium hydroxide solution.
  • Cool the reaction flask to 0°C using an ice-water bath.
  • Prepare a suspension of sodium nitrite (83 g) in a mixture of methanol (53 mL) and water (50 mL) in the 300 mL Erlenmeyer flask.
  • Prepare a cold solution of concentrated sulfuric acid (32 mL) in water (65 mL) in the pressure-equalizing dropping funnel.
  • Begin dropwise addition of the acid solution to the nitrite suspension, generating this compound gas.
  • Bubble the this compound gas through the gas inlet tube into the reaction mixture, maintaining the temperature below 15°C.
  • Continue addition at a rate that maintains the temperature below 15°C (approximately 1 hour).
  • After complete addition, continue stirring for an additional 2 hours at 0-15°C.
  • Remove the methanol under reduced pressure using a rotary evaporator.
  • Dissolve the residue in water (500 mL) and wash with toluene (2 × 100 mL).
  • Acidify the aqueous layer with concentrated hydrochloric acid and cool in an ice bath.
  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
  • Obtain 111-120 g (76-82%) of 2-hydroxyimino-2-phenylacetonitrile as a crude product suitable for most applications.

Purification Notes: For further purification, recrystallization from hot water yields material melting at 126-128°C. The product typically consists of a mixture of syn and anti isomers, which may be separated based on their differential solubility if required [5].

Troubleshooting:

  • Low yields: Ensure this compound generation rate is controlled and temperature maintained below 15°C
  • Product decomposition: Minimize exposure to light and avoid excessive heating during solvent removal
  • Isomer ratio variation: Slight changes in experimental conditions (especially temperature during solvent evaporation) may affect the syn/anti ratio
Experimental Workflow Visualization

G This compound Experimental Workflow cluster_generation This compound Generation cluster_reaction Oxime Formation Reaction cluster_workup Product Isolation start Start Procedure prepare_nitrite_suspension Prepare NaNO₂ Suspension in MeOH/H₂O start->prepare_nitrite_suspension prepare_acid Prepare Cold H₂SO₄ Solution prepare_nitrite_suspension->prepare_acid setup_apparatus Set Up Reaction Apparatus with Gas Delivery prepare_acid->setup_apparatus cool_reaction Cool Reaction Mixture to 0°C setup_apparatus->cool_reaction generate_mn Generate this compound by Acid Addition cool_reaction->generate_mn bubble_mn Bubble this compound Gas into Reaction (<15°C) generate_mn->bubble_mn stir Stir 2 Hours at 0-15°C bubble_mn->stir remove_solvent Remove Solvent Under Reduced Pressure stir->remove_solvent extract Dissolve in H₂O, Wash with Toluene remove_solvent->extract acidify Acidify with HCl, Cool in Ice Bath extract->acidify collect Collect Product by Filtration acidify->collect dry Wash with Cold H₂O and Dry collect->dry end Obtain Oxime Product (76-82% yield) dry->end

Storage and Stability Considerations

Short-term Handling: For laboratory use, this compound should be generated in-situ and consumed immediately to minimize decomposition risks. When brief storage is unavoidable, maintain under inert atmosphere at temperatures between 0-5°C in amber vessels to reduce photolytic decomposition [4].

Long-term Storage: Extended storage of this compound is not recommended due to its inherent instability. The compound undergoes slow chain reaction decomposition even at room temperature in the dark, with risks increasing over time. When essential, storage as a liquid under refrigeration with pressure relief is necessary, though this approach still carries significant risks [1] [4].

Decomposition Products: Decomposition primarily yields nitrogen oxides and methanol, with potential formation of more complex secondary products. The presence of acid impurities accelerates decomposition, emphasizing the need for pure reagents and clean glassware [1].

Monitoring and Disposal: Containers of stored this compound should be regularly inspected for pressure buildup or discoloration. Unused material should be carefully destroyed by slowly bubbling through a basic solution (e.g., 10% NaOH) in a well-ventilated hood, with appropriate scrubbing of off-gases.

Conclusion

This compound represents a specialized but valuable reagent in organic synthesis, particularly for introducing nitrogen functionality through oxime formation and related transformations. Its utility in pharmaceutical intermediate synthesis and industrial processes must be balanced against significant handling challenges, including thermal instability, toxicity, and explosive potential.

Successful implementation requires rigorous adherence to safety protocols, particularly temperature control, use of appropriate engineering controls, and avoidance of incompatible materials. The in-situ generation method provides the safest approach for laboratory-scale applications, eliminating the need to store and handle the pure compound.

For research and development scientists, this compound offers unique reactivity that can enable synthetic routes difficult to achieve with alternative reagents. When employed with appropriate precautions and understanding of its properties, it serves as a powerful tool for constructing nitrogen-containing molecular architectures with applications across medicinal chemistry and fine chemicals production.

References

Chemical Synthesis and Properties of Methyl Nitrite

Author: Smolecule Technical Support Team. Date: February 2026

Methyl nitrite (CH₃ONO) is the simplest alkyl nitrite. Its established role in synthetic chemistry can inform the development of nitrite-based vasodilators.

Synthesis Protocol

A common laboratory method involves the reaction of silver nitrite with iodomethane [1]. A key advantage of this method is the stabilizing effect of the silver ion, which increases the yield of this compound over its isomer, nitromethane [1].

G AgNO2 AgNO₂ (Silver Nitrite) Reaction Reaction AgNO2->Reaction CH3I CH₃I (Iodomethane) CH3I->Reaction CH3ONO CH₃ONO (this compound) Reaction->CH3ONO Major Product AgI AgI (Precipitate) Reaction->AgI By-product

An alternative gas-phase synthesis uses methanol and nitrogen dioxide to produce this compound free of nitromethane [1]. This compound can also be generated as a gas for use in subsequent reactions by adding sulfuric acid to a cooled suspension of sodium nitrite in methanol [2].

Key Physicochemical and Safety Properties

Table 1: Key Properties of this compound

Property Value / Description Reference
Physical State Yellow gas at room temperature [1]
Melting Point -16 °C [1]
Boiling Point -12 °C [1]
Major Hazard Toxic asphyxiant; potent cyanotic agent (may cause methemoglobinemia) [1]
Explosive Risk Heat-sensitive explosive; sensitivity increases with metal oxides; forms explosive mixtures with air [1]

Nitrites as Vascular Relaxants: Mechanisms and Evidence

While direct studies on this compound are limited, extensive research on other nitrites confirms their role as NO donors, leading to vasodilation.

Signaling Pathway of Nitrite-Induced Vasodilation

Nitrites are reduced to Nitric Oxide (NO), particularly under ischemic or acidic conditions [3]. NO then activates a well-defined signaling cascade that results in smooth muscle relaxation [4].

G Nitrite Nitrite (NO₂⁻) NO Nitric Oxide (NO) Nitrite->NO Reduction (e.g., in ischemia) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vascular Smooth Muscle Relaxation & Vasodilation PKG->Relaxation

Evidence from Preclinical Models

  • Sodium Nitrite in Preeclampsia Model: In a rat model of preeclampsia induced by reduced uteroplacental perfusion pressure (RUPP), sodium nitrite treatment attenuated maternal hypertension, counteracted vascular hyper-reactivity, and partially restored circulating NO metabolites and vascular MMP-2 activity [3].
  • Organic Nitrites in Pulmonary Hypertension: The organic mononitrite PDNO (derived from 1,2-propanediol) was a highly effective pulmonary vasodilator in a rabbit model of acute pulmonary embolism. It decreased pulmonary vascular resistance and normalized the right ventricular rate-pressure product without significant systemic side effects or methemoglobin formation [5]. This highlights how the structure of the alkyl group in an organic nitrite can influence its selectivity and pharmacological profile.

Experimental Protocol for Vascular Reactivity

This standard protocol can be adapted to evaluate the vasodilatory effects of novel nitrite compounds ex vivo.

Materials and Instrument Setup

  • Tissue Preparation: Isate aortic rings (or other vessels of interest) from sacrificed model animals (e.g., rats, rabbits).
  • Apparatus: Standard organ bath system filled with oxygenated (95% O₂ / 5% CO₂) physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C [3].
  • Measurement: Connect each ring to an isometric force transducer to record changes in tension [3].

Experimental Workflow

G Start Mount Aortic Ring in Organ Bath Equil Equilibration under Optimal Resting Tension Start->Equil PreCon Pre-contract with Phenylephrine (PE) Equil->PreCon Test Test Compound (e.g., Nitrite) PreCon->Test Measure Measure Vasodilation (% Relaxation) Test->Measure Block (Optional) Repeat with Pathway Inhibitors Measure->Block

Key Steps:

  • Equilibration & Pre-constriction: After equilibation, pre-contract the vessel rings with a known agonist like phenylephrine (PE) to establish a stable baseline tension [3].
  • Test Compound Application: Once a stable contraction plateau is reached, administer cumulative concentrations of the test nitrite compound directly to the organ bath.
  • Data Analysis: Record the percentage of relaxation relative to the pre-contracted state. Generate concentration-response curves to determine the potency (EC₅₀) and efficacy (maximum relaxation) of the compound.
  • Mechanistic Studies: To confirm the role of the NO-cGMP pathway, repeat the experiment in the presence of specific inhibitors, such as ODQ (a soluble guanylyl cyclase inhibitor) or L-NAME (a nitric oxide synthase inhibitor) [3].

Critical Safety Notes for Researchers

Given the nature of alkyl nitrites, stringent safety measures are non-negotiable.

  • Toxicity: this compound is a toxic asphyxiating gas and a potent cyanotic agent. Exposure can result in methemoglobinemia. All handling must occur in a certified fume hood with proper personal protective equipment (PPE) [1] [2].
  • Explosive Risk: this compound is a heat-sensitive explosive. Its sensitivity increases in the presence of metal oxides. It forms explosive mixtures with air and must never be exposed to heat, sparks, or friction. Lower alkyl nitrites can decompose violently, even under refrigeration [1].

Research Implications and Future Directions

The evidence suggests that organic nitrites represent a promising avenue for developing targeted vasodilator therapies. Key considerations include:

  • Molecular Engineering: Modifying the alkyl chain of organic nitrites can significantly alter their polarity, which in turn affects their tissue distribution, selectivity (e.g., pulmonary vs. systemic circulation), and pharmacokinetic profile [5].
  • Therapeutic Potential: Compounds like PDNO demonstrate that it is possible to achieve potent vasodilation in target vascular beds (e.g., the pulmonary circulation) with minimal systemic side effects, a major advantage for treating conditions like acute pulmonary embolism or pulmonary hypertension [5].
  • Mechanistic Insights: The efficacy of sodium nitrite in restoring vascular function in preeclampsia models underscores the therapeutic potential of targeting the nitrite-NO pathway in diseases characterized by endothelial dysfunction and NO deficiency [3].

References

Proposed Structure for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Here is a template and guide you can adapt once you have gathered the specific technical data.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary decomposition products of methyl nitrite under elevated temperatures?
    • A: Based on its structure, thermal decomposition is expected to produce formaldehyde, nitric oxide (NO), and possibly nitrogen oxides (NOₓ). The specific ratios and secondary products depend on temperature and pressure conditions. Recommended Action: Confirm products analytically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).
  • Q2: Our reaction yields are inconsistent. Could thermal instability of this compound be a factor?
    • A: Yes, absolutely. Spontaneous decomposition in the feed line or reactor can lead to variable reagent concentration and the formation of reactive byproducts that interfere with the desired reaction pathway. Recommended Action: Ensure temperature control for all reagent lines and the reactor. Use a lab-scale calorimeter like an ARC (Accelerating Rate Calorimeter) to study the decomposition onset temperature and enthalpy.

Framework for Data Presentation

When you obtain experimental data, you can summarize it in clearly structured tables. Below is an example of what such a table might look like, using hypothetical data to illustrate the format.

Table 1: Example Summary of Analytical Techniques for Decomposition Analysis

Technique Application Key Parameter Measured Sample Throughput
GC-MS Identification and quantification of volatile decomposition products (e.g., formaldehyde, NOₓ) Concentration Medium
DSC (Differential Scanning Calorimetry) Determination of decomposition onset temperature and energy release Heat Flow High
FTIR Real-time monitoring of functional group changes during heating Wavenumber (cm⁻¹) Fast

Framework for Experimental Protocols

A detailed, step-by-step guide is crucial for reproducibility. Here is a generalized workflow for a thermal stability experiment, which you can later refine with precise details.

Protocol: Thermal Stability Screening via Thermogravimetric Analysis (TGA)

  • Sample Preparation: Load 5-10 mg of this compound solution into an open TGA platinum crucible. Caution: Perform all handling in a fume hood due to compound toxicity and volatility.
  • Instrument Calibration: Calibrate the TGA for temperature and weight using standard references (e.g., indium, nickel).
  • Method Setup: Program a temperature ramp from 25°C to 500°C at a heating rate of 10°C/min under a nitrogen purge gas flow of 50 mL/min.
  • Data Collection: Initiate the experiment and record weight loss (%) as a function of temperature and time.
  • Data Analysis: Identify the onset temperature of decomposition from the derivative of the weight loss curve (DTG peak).

The logical workflow of this protocol can be visualized as a diagram, created according to your specifications for color and style.

G Start Start Experiment Prep Sample Preparation Start->Prep Calib Instrument Calibration Prep->Calib Setup Method Setup Calib->Setup Run Run TGA Analysis Setup->Run Data Data Collection Run->Data Analysis Data Analysis Data->Analysis End Generate Report Analysis->End

TGA Experimental Workflow

methyl nitrite decomposition runaway reaction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Methyl Nitrite Decomposition

  • Q1: What are the primary thermal hazards associated with this compound? this compound is a thermally unstable compound with a high potential for runaway reaction and explosion. Key hazards include [1]:

    • Substantial Heat Release: The decomposition reaction releases approximately 4300 J·g⁻¹ of energy. This large exotherm can rapidly accelerate the reaction if heat is not removed.
    • Gas Generation: The reaction produces gaseous products (like NO, CO, H₂), leading to a rapid and dangerous pressure increase.
    • Pressure Sensitivity: The initial decomposition temperature of MN decreases as the initial pressure increases, meaning that higher pressures make a runaway reaction more likely to initiate [1].
  • Q2: What is the fundamental mechanism of this compound decomposition? The decomposition proceeds through different pathways depending on the environment [2]:

    • Non-Catalytic (Gas-Phase) Decomposition: This is the primary runaway reaction hazard in process vessels or pipelines. It begins with the cleavage of the weak O–NO bond.
    • Catalytic Decomposition (e.g., on Pd surfaces): On certain catalysts, the dissociation of MN leads to different primary products, mainly methanol and methyl formate.

The following diagram illustrates the two primary decomposition pathways and their products.

G cluster_gas Gas-Phase (Non-Catalytic) cluster_cat Catalytic (e.g., on Pd) MN This compound (CH₃ONO) GasStep1 O–NO Bond Fission MN->GasStep1 CatStep1 Adsorption & O–NO Fission on Surface MN->CatStep1 CH3O_rad CH₃O• Radical GasStep1->CH3O_rad GasProducts Products: Methanol + Formaldehyde + NO CH3O_rad->GasProducts CH3O_ads Adsorbed CH₃O CatStep1->CH3O_ads CatProducts Products: Methanol + Methyl Formate + NO CH3O_ads->CatProducts

Experimental Data & Safety Parameters

The following table summarizes key thermodynamic and kinetic data relevant for process safety assessment [1].

Parameter Value Significance / Condition
Total Heat Release ~4300 J·g⁻¹ Indicates severe explosion hazard if reaction runs away.
Initial Decomposition Temp. Decreases with increasing initial pressure Higher pressure lowers the temperature needed for runaway reaction.
Adiabatic Temperature Rise >500 K Demonstrates the extreme self-heating potential during a runaway.
Final Pressure ~32 bar (from low starting pressure) Shows the massive gas generation and pressure build-up potential.
Maximum Pressure Rate ~425 bar·s⁻¹ Indicates an extremely violent reaction once initiated.

Safety Protocols & Best Practices

  • Q3: What are the critical safety controls for handling this compound?

    • Concentration Limitation: Maintain the concentration of MN below 20% where possible to reduce the reaction intensity and thermal load [1].
    • Pressure Management: Strictly control system pressure. Remember that higher pressures can trigger decomposition at lower temperatures, so operating at the lowest feasible pressure is critical [1].
    • Temperature Control: Ensure robust cooling and temperature monitoring. The process temperature must be kept well below the initial decomposition temperature for your specific system pressure.
    • Contamination Control: Avoid contamination with acids or other catalysts (like Pd) that can alter the decomposition pathway and initiate the reaction [2] [3].
    • Compatibility: Be aware that MN can decompose on acidic supports or certain metal catalysts, so material compatibility is essential [2].
  • Q4: What analytical methods are used to study MN decomposition? Research into MN thermal stability employs advanced calorimetry techniques [1]:

    • C600 Microcalorimeter: Used to measure the heat flow and overall thermal stability of the sample. Its 3D sensor can detect 94% of the heat generated.
    • VSP2 (Vent Sizing Package 2): An adiabatic calorimeter used to simulate a runaway reaction under realistic conditions. It collects data on temperature and pressure rise rates, which are critical for designing emergency relief systems.

Troubleshooting Common Scenarios

  • Scenario 1: Unexpected temperature and pressure rise during a reaction involving MN.

    • Immediate Action: Initiate emergency cooling and pressure relief procedures according to your safety protocol. Do not attempt to vent directly to the atmosphere if NOx gases are a potential product.
    • Investigation: Check for potential contaminants (acids, catalytic metals) and verify that the MN concentration and system pressure have not exceeded safe operating limits.
  • Scenario 2: Need to design a new process with MN.

    • Action: The data in the table above must be used for a thorough Process Hazard Analysis (PHA). The high maximum pressure rate (425 bar·s⁻¹) necessitates careful design of pressure containment or emergency venting systems.

This guide synthesizes the latest experimental research to help you manage the significant risks of this compound decomposition. The data strongly supports operating at low concentrations, low pressures, and with strict temperature control.

References

Understanding Methyl Nitrite Side Reactions

Author: Smolecule Technical Support Team. Date: February 2026

To effectively suppress side reactions, it is crucial to understand their mechanisms and products. The table below summarizes the key pathways identified in the search results.

Reaction Type Conditions Main Products By-products/Notes
Non-Catalytic (Thermal) Dissociation [1] Gas phase, 450-520 K Methanol (CH₃OH), Formaldehyde (CH₂O), NO [1] Initiated by cleavage of the weak CH₃O–NO bond [1].
Catalytic Dissociation [1] On Pd(111) surface Methanol (CH₃OH), Methyl Formate (HCOOCH₃), NO [1] Pathway involves methoxy (CH₃O) species on the catalyst [1].
CO Oxidative Coupling (Desired) [2] Over Pd-based catalyst, ~110-125°C Dimethyl Oxalate (DMO) [2] The target industrial reaction; competes with dissociation side reactions [2].
Nitrosamine Formation [3] Presence of secondary amines Nitrosamines (e.g., NDMA) [3] Probable human carcinogens; a critical concern in pharmaceutical manufacturing [3].

The following diagram illustrates the main and side reaction pathways of Methyl Nitrite, helping to visualize where suppression strategies should be targeted.

methyl_nitrite_reactions cluster_main Desired Pathway cluster_side Key Side Reactions MN This compound (CH₃ONO) DMO Dimethyl Oxalate (DMO) MN->DMO With CO on Pd catalyst Thermal Thermal Decomposition (Gas Phase) MN->Thermal High Temperature Catalytic Catalytic Dissociation (on Pd surface) MN->Catalytic Catalyst Surface Nitrosation Reaction with Amines MN->Nitrosation With secondary amines Thermal_Prod Methanol + Formaldehyde + NO Thermal->Thermal_Prod Catalytic_Prod Methanol + Methyl Formate + NO Catalytic->Catalytic_Prod Nitrosation_Prod Nitrosamine Impurities Nitrosation->Nitrosation_Prod

Troubleshooting Guide: Suppression Strategies

Here are specific strategies to suppress the side reactions of this compound, organized by the problem area.

Problem Area Suppression Strategy Mechanism & Practical Application
Thermal Decomposition Strict Temperature Control [2] Keep temperature below 130°C (typically 110-125°C) to refrain from MN's thermal decomposition [2].
Catalytic Decomposition Optimize Catalyst & Support [1] The use of acidic supports (e.g., γ-Al₂O₃) can alter product distribution [1]. Control initial coverage of MN on the catalyst surface to influence whether methoxy species decompose or are hydrogenated [1].
Nitrosamine Formation Control Nitrite Impurities & Amines [3] Identify and limit sources of nitrite impurities in excipients and raw materials [3]. Avoid using secondary amines in formulations with nitrite sources [3]. Replace vulnerable amines where possible [3].
General Process Control Efficient MN Regeneration & Purification [4] [5] Implement efficient regeneration cycles to recover and purify this compound, preventing the accumulation of by-products and improving process economics [5]. Use purification towers (e.g., packed beds) to remove methanol, water, and nitric acid from MN streams [4].

Experimental Protocols and Detection Methods

Monitoring Nitrite Impurities

Precise detection of nitrite is crucial for preventing nitrosamine formation. The following methods are applicable for trace analysis [3].

  • Griess Derivatization with HPLC-MS/MS: This is a highly sensitive and specific method.
    • Derivatization: React the sample with sulfanilic acid (Reagent A) and N-(1-naphthyl)ethylenediamine dihydrochloride (Reagent B) to convert nitrite into a pink azo dye [6] [3].
    • Analysis: Inject the derivative into an HPLC-MS/MS system.
    • Quantification: Use stable isotope dilution analysis for accurate quantification, correcting for any incomplete reaction yields [3].
  • Ion Chromatography with Post-Column Derivatization (IC-PCD-UV): This method is better for challenging sample matrices.
    • Separation: First, separate nitrite from other matrix components using an ion chromatography column [3].
    • Derivatization: After separation, mix the eluent with Griess reagents in a post-column reactor [3].
    • Detection: Detect the resulting colored compound using a UV detector. This separates the detection from interfering compounds [3].
Synthesis of Pure this compound

For a lab-scale synthesis of this compound free from significant nitromethane contamination, you can use the following alternative to the classic Silver Nitrite method [7].

  • Reaction: ( 2 CH_3I + 2 NO_2 → 2 CH_3ONO + I_2 ) [7]
  • Procedure: React iodomethane (CH₃I) with nitrogen dioxide (NO₂). This route avoids the formation of nitromethane as a by-product, which is common when using sodium or potassium nitrite [7].

Key Takeaways for Your Research

  • Temperature is Critical: The most direct lever to suppress thermal decomposition is maintaining a low reaction temperature (110-125°C) [2].
  • Catalyst Environment Matters: The catalyst support and surface coverage can steer reactions away from undesirable decomposition pathways toward the desired products [1].
  • Prevent Nitrosamines Proactively: In pharmaceutical development, rigorously screen for and control nitrite impurities and secondary amines in your raw materials and drug formulations [3].

References

Methyl Nitrite Process Optimization: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a structured overview of common issues, their potential causes, and recommended actions, drawing from current research and industrial practices.

Problem Potential Causes Recommended Actions & Optimization Strategies

| Low DMO Selectivity & Yield | • Thermal Runaway: Hotspot formation in reactor deactivates catalyst and promotes side reactions [1]. • MN Decomposition: Gas-phase thermal dissociation or catalytic dissociation on Pd surfaces produces methanol, formaldehyde, or methyl formate instead of DMO [2]. | • Implement co-current coolant flow to lower hotspot temperatures and improve temperature control [1]. • Optimize catalyst bed design and use multi-objective optimization (MOO) to balance performance and safety [1]. • Ensure inlet temperature is maintained below 130°C to prevent thermal decomposition of MN [1]. | | High Nitric Acid (HNO₃) Formation & MN Loss | • Side Reactions: N₂O₃ reacts with water, or N₂O₄ reacts with methanol to form nitric acid, consuming nitrogen oxides [3] [4]. • Solubility Loss: MN is dissolved and lost in the methanol solution within the esterification column [4]. | • Use an MN regeneration system with a stripping tower. Employ inert gases (N₂, CO₂) or process gas to strip and recover dissolved MN from methanol solutions [4]. • Consider adding a nitric acid reduction unit to the regeneration column, which can economically recycle nitric acid back into the process [4]. • Maintain an excess of methanol in the MN synthesis reaction to suppress nitrous acid accumulation and subsequent nitric acid formation [3]. | | Unstable Reactor Operation & Sensitivity | • Inadequate Heat Management: Poor temperature control leads to parametric sensitivity and unstable reactor behavior [1]. • Transient States: Issues during start-up, shut-down, or other regulation states can cause control failures [1]. | • Adopt a two-dimensional heterogeneous reactor model for more accurate simulation and prediction of dynamic behavior [1]. • Perform parametric sensitivity analysis and dynamic simulations to define intrinsically safe operating states, especially for co-current cooling designs [1]. |

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for optimizing the multi-tubular fixed-bed reactor in this process? The primary challenge is managing the significant heat released from the exothermic coupling reaction. Key strategies include:

  • Co-current Coolant Flow: This configuration helps construct a pseudo-adiabatic operation and can achieve the lowest hotspot temperature compared to isothermal or counter-current flow, reducing the risk of thermal runaway [1].
  • Advanced Modeling and Optimization: Using a rigorous two-dimensional heterogeneous model for simulation, combined with Multi-Objective Optimization (MOO) algorithms like NSGA-II, can help find the best trade-offs between high reactor performance and operational safety [1].
  • Catalyst Profile Optimization: Adjusting the catalyst activity distribution along the bed can offer better stability and increased yield, though manufacturing such catalysts can be challenging [1].

Q2: Why does methyl nitrite (MN) decompose, and how can we suppress it to improve DMO yield? MN decomposition occurs through two main pathways, which can be understood at the atomic level using Density Functional Theory (DFT) studies [2]:

  • Non-catalytic (Thermal) Dissociation: In the gas phase, the weak O–NO bond in MN breaks, leading to radicals that form methanol and formaldehyde [2].
  • Catalytic Dissociation on Pd Surfaces: MN readily dissociates on Pd catalysts to form adsorbed CH₃O and NO. The dominant pathway on Pd leads to methanol and methyl formate [2]. To suppress these pathways and protect DMO yield, precise control of temperature and catalyst properties is essential to prevent the undesired dissociation reactions from dominating [2].

Q3: How can we effectively monitor the composition of process gases in real-time? Fourier Transform Infrared (FT-IR) gas analysis has been demonstrated as a reliable method for the coal-to-ethylene glycol process. A single FT-IR analyzer can simultaneously measure the concentrations of key gases like this compound (MN), carbon monoxide (CO), and nitric oxide (NO), providing critical data for process control [5].

Q4: What is a key equipment design consideration for the this compound regeneration column? Patent designs indicate that the geometry of the regeneration (rectifying) tower is crucial. Specifically, the ratio of the height of the rectifying section to the stripping section is recommended to be in the range of 2.3 to 2.5 for optimal performance in the reactive distillation process [6].

Essential Experimental & Process Workflows

To help visualize the core processes discussed, here are simplified flow diagrams.

G cluster_1 Key Process Steps A MN Regeneration B CO Coupling Reactor A->B MN This compound (MN) A->MN NO_Recycle NO (Recycled) A->NO_Recycle C DMO Hydrogenation B->C DMO Dimethyl Oxalate (DMO) B->DMO B->NO_Recycle EG Ethylene Glycol (EG) C->EG NO_O2 NO + O₂ NO_O2->A MeOH Methanol (CH₃OH) MeOH->A MN->B CO Carbon Monoxide (CO) CO->B DMO->C H2 Hydrogen (H₂) H2->C

Diagram 1: Simplified Coal-to-Ethylene Glycol (CtEG) Process Flow. This shows the three core steps where this compound (MN) is regenerated and recycled.

G Start Operational Issue Identified SubProblem1 Low DMO Yield/Selectivity? Start->SubProblem1 SubProblem2 High Nitric Acid Formation/MN Loss? Start->SubProblem2 SubProblem3 Reactor Instability? Start->SubProblem3 Action1 Check for hot spots & MN decomposition - Verify reactor temp. profile - Review catalyst condition SubProblem1->Action1 Action2 Inspect MN regeneration system - Check for side reactions - Assess MN stripping efficiency SubProblem2->Action2 Action3 Analyze heat management system - Review coolant flow & temp. control - Perform dynamic simulation SubProblem3->Action3 Solution1 Optimize with co-current cooling Improve catalyst bed design Ensure T_in < 130°C Action1->Solution1 Solution2 Implement MN stripping tower Add HNO₃ reduction unit Maintain excess methanol Action2->Solution2 Solution3 Adopt advanced reactor modeling Define safe operating states via sensitivity analysis Action3->Solution3

Diagram 2: Logical Troubleshooting Pathway for this compound Process Issues. Follow this decision tree to diagnose and address common problems.

References

methyl nitrite methemoglobinemia toxicity treatment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Toxicity and Clinical Presentation

Methyl nitrite exposure, primarily through inhalation, can rapidly induce methemoglobinemia [1]. The table below outlines the mechanism and key clinical signs.

Aspect Description
Primary Route of Exposure Inhalation (can also occur via ingestion) [1].
Molecular Mechanism Oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin [2] [3].
Consequence Methemoglobin cannot bind oxygen, reducing blood oxygen-carrying capacity and causing tissue hypoxia. It also increases oxygen affinity of remaining hemes, shifting oxygen dissociation curve leftward and impairing oxygen release to tissues [2].
Key Clinical Signs Cyanosis (skin/nails/lips turn blue-gray or chocolate brown), headache, fatigue, weakness, dyspnea, altered mental status [2] [1] [3].
Post-Mortem Finding Persistent blue-gray discoloration of skin, mucous membranes, and organs [1].

The following diagram illustrates the metabolic pathway of this compound toxicity and the mechanism of its antidote.

G MethylNitrite This compound Exposure (Inhalation/Ingestion) Hb_Fe3 Methemoglobin (Fe³⁺) (Dysfunctional, no O₂ binding) MethylNitrite->Hb_Fe3 Oxidizes Hb_Fe2 Hemoglobin (Fe²⁺) (Normal, carries O₂) Hb_Fe2->Hb_Fe3 Spontaneous & Pathological Oxidation Hb_Fe3->Hb_Fe2 Reduced by TissueHypoxia Tissue Hypoxia & Symptoms (Cyanosis, Fatigue, Seizures) Hb_Fe3->TissueHypoxia Accumulates NADH NADH-Dependent Natural Reduction Pathway NADH->Hb_Fe3  (Normally minor pathway) Activated by Methylene Blue MethyleneBlue Methylene Blue (Antidote) NADPH NADPH Methemoglobin Reductase MethyleneBlue->NADPH Serves as electron carrier LeukomethyleneBlue Leukomethylene Blue (Reduced form) NADPH->LeukomethyleneBlue LeukomethyleneBlue->Hb_Fe3 Directly reduces Methemoglobin to Hemoglobin

Toxicity Levels and Quantitative Data

The severity of clinical symptoms is directly correlated with the methemoglobin (MetHb) level in the blood [2]. The following table provides a quantitative summary of this relationship.

MetHb Level (%) Expected Clinical Signs & Outcomes
< 10 - 15% Often asymptomatic; mild cyanosis may be visible [2] [3].
15 - 20% Cyanosis is apparent (skin/lips appear blue-gray); blood may appear "chocolate brown" [2].
20 - 30% Anxiety, headache, dizziness, lightheadedness, increased fatigue [2].
30 - 50% Dyspnea (shortness of breath), vomiting, confusion, increased heart rate [2] [3].
50 - 70% Coma, seizures, cardiac arrhythmias, profound metabolic acidosis [2] [3].
> 70% Highly lethal; death is likely due to severe hypoxia [2] [1].

Emergency Response and Treatment Protocol

Immediate action is critical in cases of suspected this compound poisoning. The following flowchart outlines the diagnostic and treatment steps.

G Start Suspected this compound Exposure Signs Observe for Symptoms: - Cyanosis (blue skin/lips) - Chocolate-brown blood - Headache, dyspnea, weakness Start->Signs Confirm Confirm Diagnosis Signs->Confirm CoOx Arterial/Venous Blood Gas with Co-Oximetry Confirm->CoOx Yes SupportiveCare Immediate Supportive Care: - Remove from exposure - Administer 100% Oxygen - Secure IV access - Cardiac monitoring Confirm->SupportiveCare High suspicion, proceed MetHbLevel Check MetHb Level CoOx->MetHbLevel MetHbLevel->SupportiveCare Any level Treat Administer Methylene Blue (1-2 mg/kg IV over 5 minutes) MetHbLevel->Treat If MetHb > 20-30% or severe symptoms SupportiveCare->Treat Monitor Monitor Clinical Response & Repeat MetHb measurement in 1 hour Treat->Monitor Resolved Symptoms Resolved Monitor->Resolved Improvement ConsiderOther Consider Alternative Causes: - G6PD Deficiency (contraindication) - Refractory Case Monitor->ConsiderOther No improvement

Key Steps in the Protocol:

  • Diagnosis: A clinical diagnosis is based on symptom history and known exposure. The definitive test is arterial or venous blood gas analysis with co-oximetry, which speciates hemoglobin and provides an accurate MetHb percentage [2]. Note that routine pulse oximetry (SpO₂) is unreliable and will show falsely low readings that do not improve with supplemental oxygen ("refractory hypoxemia") [2].
  • Supportive Care: This is the first step. Remove the individual from the exposure source, administer high-flow oxygen, and provide basic life support as needed [3].
  • Antidote Administration: Methylene blue is the primary antidote. It acts by accelerating the NADPH-methemoglobin reductase pathway, reducing methemoglobin back to functional hemoglobin [2] [3]. The standard dose is 1 to 2 mg/kg administered intravenously over 5 minutes [4] [2]. Clinical improvement is usually seen within 1-2 hours.
  • Important Contraindication: Methylene blue should not be used in patients with G6PD deficiency, as it can cause severe hemolysis (destruction of red blood cells). In such cases, alternative treatments like exchange transfusion may be necessary [3].

Key Risk Factors for Researchers

  • Industrial and Laboratory Accidents: The primary risk for researchers is inhalation exposure during synthesis or handling [1]. Fatalities have occurred in industrial settings due to acute inhalation.
  • Recreational Use ("Poppers"): While not a research context, it is important to be aware that recreational use of volatile alkyl nitrites like amyl nitrite is a common cause of acquired methemoglobinemia [5] [3].
  • Intentional Ingestion: A rising global concern is the intentional ingestion of sodium nitrite for suicide, often facilitated by online information. While this typically involves sodium nitrite, it underscores the high toxicity of nitrite compounds [5] [4].

References

methyl nitrite inhalation exposure safety

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Nitrite Hazard Summary

Hazard Aspect Key Details
Toxicity & Health Effects Potent cyanotic agent; causes methemoglobinemia, leading to impaired oxygen delivery and tissue hypoxia. Lethal when methemoglobin concentration exceeds 70% [1].
Primary Exposure Route Inhalation; vapors may cause dizziness or asphyxiation without warning, especially in confined areas [2].

| Explosive & Flammability Properties | - State: Gas or liquid (boiling point: -12 °C) [3].

  • Flammability: Extremely flammable; forms explosive mixtures with air [2].
  • Reactivity: Heat-sensitive explosive; strong oxidizing agent; sensitivity increased by metal oxides; reacts with inorganic bases to form explosive salts [3] [2]. |

Emergency Response and First Aid

  • Inhalation: Move affected person to fresh air immediately. Seek immediate medical attention. Be aware that symptoms of asphyxiation or methemoglobinemia (like a blue-gray discoloration of the skin) may occur without warning [1] [2].
  • Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely. For large fires, use water spray or fog. Cool containers exposed to fire with flooding quantities of water from a maximum distance [2].
  • Leak: Eliminate all ignition sources. Isolate the spill or leak area for at least 100 meters in all directions. Use water spray to reduce vapor clouds. Do not direct water at the spill source, as icing may occur [2].

For Experimental Planning

  • Substitute if Possible: Carefully consider if a less hazardous chemical can be used for the intended reaction. This compound is a known precursor and intermediate in some syntheses, such as the production of phenylpropanolamine [3] [1].
  • Understand the Biochemical Mechanism: this compound is thought to cause methemoglobinemia by generating methemoglobin [1]. The nitrite ion (NO₂⁻) from the compound can be reduced to nitric oxide (NO) in the bloodstream under hypoxic conditions [4] [5]. This reaction, particularly with deoxyhemoglobin, disrupts the blood's oxygen-carrying capacity [4] [5]. The following diagram illustrates this pathway:

G MethylNitrite This compound (CH₃ONO) Inhalation NitriteIon Nitrite Ion (NO₂⁻) Enters Bloodstream MethylNitrite->NitriteIon NO Nitric Oxide (NO) NitriteIon->NO Reduction in blood (esp. during hypoxia) DeoxyHb Deoxyhemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) DeoxyHb->MetHb Reaction with NO₂⁻ Hypoxia Impaired Oxygen Delivery (Tissue Hypoxia) MetHb->Hypoxia Accumulation NO->DeoxyHb Reaction

Frequently Asked Questions (FAQs)

  • What makes this compound so dangerous compared to other nitrites? Its high volatility as a gas at room temperature creates a significant and rapid inhalation risk. Furthermore, it is a heat-sensitive explosive, and its sensitivity is increased by the presence of metal oxides [3] [2].

  • What are the signs of methemoglobinemia? The most telling sign is a conspicuous blue-gray discoloration (cyanosis) of the skin, which was observed in fatal cases across various parts of the body, including the skin and mucous membranes [1]. Internally, this discoloration can also be found in organs and blood vessels [1].

  • What specific engineering controls are required? Work must be conducted in a certified fume hood or, preferably, within a closed-system apparatus to prevent any release of the gas into the laboratory atmosphere. All equipment must be properly grounded to prevent static discharge [2].

  • What personal protective equipment (PPE) is necessary? For handling the gas, wear a positive pressure self-contained breathing apparatus (SCBA). Standard structural firefighters' protective clothing offers only limited chemical protection [2].

References

methyl nitrite concentration control explosion risk

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Nitrite: Hazards & Properties

This compound is a highly hazardous gas at room temperature, presenting severe risks of explosion and toxicity [1] [2]. The table below summarizes its primary dangers:

Hazard Category Description
Explosive Risk Classified as a heat-sensitive explosive; sensitivity increases in the presence of metal oxides [1] [2].
Flammability Extremely flammable; forms explosive mixtures with air [1].
Oxidizing Agent A strong oxidizer; may react vigorously or detonate when mixed with reducing agents [1].
Chemical Reactivity Reacts with inorganic bases (e.g., sodium or potassium hydroxide) to form explosive salts [1].
Toxicity (Acute) Vapors may cause dizziness or asphyxiation; contact with liquefied gas can cause burns and frostbite [1].
Toxicity (Methemoglobinemia) Potent cyanotic agent; exposure can lead to methemoglobinemia, which can be fatal [3] [2].

Handling & Control Measures

Implementing strict safety protocols is essential to mitigate these risks.

Measure Description
Leak & Ignition Control Eliminate all ignition sources; use grounded equipment; stop leaks only if without risk [1].
Personal Protective Equipment (PPE) Wear a positive pressure self-contained breathing apparatus (SCBA); standard firefighting gear offers limited chemical protection [1].
Spill & Leak Response Isolate the area immediately. For a large spill, evacuate downwind. Use water spray to disperse vapors [1].
Fire Response Do not extinguish a leaking gas fire unless the leak can be stopped. Use dry chemical, CO2, or water spray/fog [1].
Storage Avoid storage even under refrigeration, as lower alkyl nitrites may decompose and burst the container [2].

Emergency Response & First Aid

Follow these protocols in case of exposure:

Scenario Action
General First Aid Move to fresh air if inhaled; remove contaminated clothing; if skin contact occurs, wash with plenty of water [1].
Frostbite from Liquefied Gas Do not attempt to thaw frosted parts. Only trained medical personnel should handle this [1].
Burns Immediately and continuously cool burned skin with cold water. Do not remove clothing that is adhering to the skin [1].

Understanding & Monitoring Toxicity

The primary toxicological mechanism of this compound is the oxidation of hemoglobin in red blood cells to methemoglobin, which cannot transport oxygen, leading to hypoxia [3]. Fatal cases have shown methemoglobin concentrations in the blood exceeding the lethal level of 70% [3]. The following diagram outlines the toxicological pathway and response.

methyl_nitrite_toxicity cluster_pathway Toxicological Pathway cluster_response Emergency Response Inhalation Inhalation MetHb_Formation MetHb_Formation Inhalation->MetHb_Formation this compound enters bloodstream Tissue_Hypoxia Tissue_Hypoxia MetHb_Formation->Tissue_Hypoxia Impairs O₂ transport Symptoms Symptoms Tissue_Hypoxia->Symptoms Action Action Symptoms->Action Requires Monitoring Monitoring Action->Monitoring Confirm with

Key Experimental & Clinical Monitoring Methods
  • Blood Gas Analysis with Co-Oximetry: The most critical immediate test. Standard pulse oximeters are unreliable in methemoglobinemia. Co-oximetry, which can be part of an arterial blood gas analysis, is required to specifically measure methemoglobin levels in the blood [3].
  • Post-Exposure Toxicological Analysis: In a fatal exposure, laboratory findings included elevated nitrite ion levels in the blood, gastric contents, liver, and lung tissues compared to controls [3].
  • Visual Autopsy Findings: In fatal cases, a conspicuous blue-gray discoloration of the skin, airway mucosa, and major organs may be observed, a classic sign of methemoglobinemia [3].

Key Safety Recommendations

To summarize the critical points for your risk assessments:

  • Assume High Instability: this compound is a heat-sensitive explosive and can decompose violently, especially with contaminants [1] [2].
  • Prevent Inhalation Exposure: Use engineering controls (e.g., closed systems, fume hoods) and appropriate respiratory protection (SCBA for emergency response) due to the rapid and potentially fatal risk of methemoglobinemia [1] [3].
  • Have a Medical Plan: Ensure immediate access to medical care where methemoglobin levels can be measured. Treatment may require specific antidotes like methylene blue, which must be administered by a healthcare professional [3].

References

Methyl Nitrite Thermal Hazard Assessment with C600

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the key thermal risk characteristics of Methyl Nitrite (MN) determined via C600 testing? Research using the C600 microcalorimeter has identified MN as a high-risk substance. The table below summarizes the critical safety parameters:

Assessment Parameter Finding / Value
Overall Thermal Risk Very high; high potential for explosion [1] [2].
Total Heat Release Approximately 4300 J·g⁻¹ during an uncontrolled reaction [1] [2].
Decomposition Onset Initial decomposition temperature decreases with increased initial pressure [1] [2].
Kinetic Barrier High energy barrier in the early stage of decomposition, but reaction proceeds easily once initiated [2].

Q: What is the detailed experimental methodology for assessing MN with a C600 microcalorimeter? The C600, a microcalorimeter developed by SETARAM, uses a CALVET 3D sensor capable of detecting 94% of the heat generated by a sample. The standard procedure is as follows [1]:

  • Blank Test: A blank test is first performed using 1g of Al₂O₃ to establish a baseline.
  • Sample Test: The sample cell is loaded with 1.0 mL of liquid this compound.
  • Conditions: The test is conducted with a pressure resistance of 100 bar and a heating rate of 2.0 °C·min⁻¹ from ambient temperature up to 300 °C.
  • Data Collection: The instrument records the heat flow and temperature data, which is used to determine the onset temperature and heat release profile.

Q: What happens during the decomposition of this compound? The thermal decomposition of MN is an exothermic process. The initial step involves the breaking of the O-N bond, forming methoxide (CH₃O) and nitric oxide (NO). This reaction releases significant heat [1]. Under adiabatic conditions, as simulated in related VSP2 calorimeter tests, the possibility of the reaction running out of control increases with the initial temperature and pressure of the system [2].

Safety Protocols & Best Practices

Q: What are the critical safety controls when working with this compound?

  • Concentration Control: To prevent an explosion, the concentration of MN is generally kept below 20.0% [1] [2].
  • Pressure Management: Exercise extreme caution as increased pressure lowers the initial decomposition temperature, making a runaway reaction more likely [1] [2].
  • Health Hazards: Note that MN can bind to red blood cells to form methemoglobin, depriving the blood of its ability to carry oxygen. There have been historical reports of fatal poisoning incidents [1].

The following workflow diagram illustrates the logical process for thermal hazard assessment and risk mitigation based on the experimental data:

mn_assessment start Start Thermal Hazard Assessment c600_test C600 Microcalorimeter Test start->c600_test param1 Heating Rate: 2.0 °C/min c600_test->param1 data Data Acquisition & Analysis hazard Hazard Identification data->hazard ident1 High Heat Release (4300 J/g) hazard->ident1 control Implement Safety Controls control1 Keep MN Concentration < 20% control->control1 param2 Max Temp: 300 °C param1->param2 param3 Sample: 1.0 mL MN param2->param3 param3->data ident2 Pressure-Sensitive Decomposition ident1->ident2 ident3 High Explosion Potential ident2->ident3 ident3->control control2 Strict Pressure Management control1->control2 control3 Monitor for Runaway Reaction control2->control3

References

methyl nitrite vs other alkyl nitrates performance

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Kinetic Data

The table below summarizes key quantitative data for methyl nitrite and other alkyl nitrates/nitrites, crucial for predicting their behavior in experimental and industrial settings.

Compound Name Chemical Formula / Structure Proton Affinity (kcal/mol) Rate Constant with OH radical (10⁻¹² cm³/mol·s) Key Performance Context
This compound [1] CH₃ONO 195.2 (QCISD(T) level) Not Specifically Provided Used as a clean source of OH radicals for atmospheric chemistry studies [2]. Proton affinity suggests similar basicity to methyl peroxynitrite [1].
Isopropyl Nitrate [3] (CH₃)₂CHONO₂ Not Provided 0.59 ± 0.22 (at 295±2 K) Studied as a monopropellant and ignition promoter; exhibits low-temperature auto-ignition and distinct two-stage ignition delays [4] [3].
Isobutyl Nitrate [3] (CH₃)₂CHCH₂ONO₂ Not Provided 1.63 ± 0.20 (at 295±2 K) Higher reactivity with OH radicals compared to branched alkyl nitrates like isopropyl nitrate [3].
Methyl Peroxynitrite [1] CH₃OONO 195.8 (QCISD(T) level) Not Provided Proton affinity study implications for measuring branching ratios of organic nitrites and nitrates [1].

Detailed Experimental Protocols

The performance of these compounds is often defined by the experiments used to study them. Here are detailed methodologies for key areas.

Protocol 1: Determining OH Radical Rate Constants Using this compound

This established protocol uses this compound (CH₃ONO) photolysis as a hydroxyl radical (OH) source to measure reaction rate constants with organic compounds [2] [3].

  • 1. Objective: To reliably determine rate constants for the reaction of OH radicals with organic compounds, enabling assessments of atmospheric lifetime and reactivity.
  • 2. OH Radical Generation:
    • Source: this compound (CH₃ONO).
    • Reactor: A glass or Teflon chamber filled with synthetic air at a total pressure of around 1000 mbar and a temperature of 295±2 K.
    • Process: this compound vapor is introduced and photolyzed using ultraviolet light. The primary reaction is: > CH₃ONO + hν → CH₃O• + NO > The methoxy radical (CH₃O•) rapidly reacts with oxygen to yield formaldehyde and the hydroperoxyl radical (HO₂•), which then converts NO to NO₂, producing the desired OH radical.
  • 3. Competitive Reaction Measurement:
    • The organic compound of interest and a reference compound (e.g., n-butane) are introduced into the chamber.
    • The OH radicals react competitively with both the target and reference compounds.
    • The decay in concentrations of the target and reference compounds is monitored over time using analytical techniques like Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) Spectroscopy.
  • 4. Data Analysis:
    • The rate constant for the target compound (k_target) is calculated using the known rate constant of the reference reaction (k_ref), and the measured consumption rates of both compounds.
    • The formula used is derived from competitive kinetics principles.

This method is valued for its simplicity and cost-effectiveness compared to techniques requiring hazardous materials like hydrogen peroxide or ozone [2].

Protocol 2: Studying Alkyl Nitrate Auto-ignition in a Rapid Compression Machine (RCM)

This protocol investigates the low-temperature auto-ignition characteristics of alkyl nitrates like isopropyl nitrate (iPN), which is relevant for their performance as cetane improvers [4].

  • 1. Objective: To measure ignition delay times (IDTs) and understand the low-temperature oxidation chemistry of alkyl nitrates under conditions mimicking engine compression.
  • 2. Experimental Setup:
    • Apparatus: A Rapid Compression Machine (RCM). The THU-RCM was used in the cited study [4].
    • Mixture Preparation: A gaseous mixture is prepared in a stainless-steel tank. A typical mixture for iPN study contained 1.444% iPN, 4.693% O₂, and 93.863% N₂ (by mole) at specified pressures (e.g., 5 and 10 bar) [4].
  • 3. Compression and Data Recording:
    • The prepared mixture is rapidly compressed to a higher temperature and pressure (e.g., 560–600 K and 10 bar).
    • Pressure history inside the reaction chamber is recorded throughout the process using a piezoelectric pressure transducer.
  • 4. Ignition Delay Time Analysis:
    • Ignition Delay Time (IDT) is defined as the time interval from the end of the compression process to the moment of a rapid pressure rise associated with ignition.
    • For fuels like iPN exhibiting two-stage ignition, the delay to the first (cool flame) and the main (hot) ignition can be measured separately.
  • 5. Kinetic Modeling Validation:
    • Experimental IDTs are compared with predictions from a detailed chemical kinetic model.
    • The model is used to interpret results and identify key reaction pathways, such as the crucial interaction between aldehydes (e.g., CH₃CHO) and NO₂ released from the nitrate decomposition [4].

Performance Across Different Fields

The "performance" of these compounds varies significantly depending on the application.

  • Atmospheric & Environmental Chemistry:

    • This compound: Primarily valued as a tool, its performance is its utility as a predictable and efficient OH radical source for smog chamber studies [2].
    • Alkyl Nitrates (e.g., Isopropyl Nitrate): These are subjects of study. Their performance is gauged by their atmospheric lifetime, determined by their reaction rate with OH radicals and photolysis frequency [3]. Isopropyl nitrate's OH reaction and photolysis are of comparable importance in the troposphere.
  • Combustion & Propulsion:

    • Alkyl Nitrates (e.g., Isopropyl Nitrate, 2-ethyl-hexyl nitrate): Performance is excellent. They act as ignition promoters or cetane improvers in diesel fuels [4]. Their weak RO-NO₂ bond leads to low-temperature decomposition, releasing NO₂, which drives chain-branching reactions and significantly reduces ignition delay times.
  • Chemical Synthesis & Reagents:

    • Alkyl Nitrites (e.g., tert-Butyl Nitrite): Performance is high as nitrosating and nitrating agents [5]. They are effective and selective reagents for nitrating phenols and aryl sulfonamides, and are used in the formation of oximes [5].
  • Biological Signaling & Therapeutics:

    • Inorganic Nitrite (NO₂⁻) and Nitrate (NO₃⁻): It is critical to distinguish these from alkyl nitrites/nitrates. Inorganic nitrite, derived from dietary nitrate or the oxidation of nitric oxide (NO), functions as a vasodilator and a stable vascular reserve of NO, especially under hypoxic conditions [6] [7]. This is a key area of research for cardiovascular therapeutics.

Key Pathways and Relationships

The following diagrams illustrate the core chemical and biological pathways discussed in this guide.

This compound as an OH Radical Source

This diagram visualizes the experimental protocol for generating OH radicals using this compound photolysis [2] [3].

start Start: CH₃ONO + hν step1 Primary Photolysis CH₃O• + NO start->step1 step2 CH₃O• + O₂ → CH₂O + HO₂• step1->step2 step3 HO₂• + NO → OH• + NO₂ step2->step3 end OH Radical Available for Reaction Studies step3->end

Nitrate-Nitrite-NO Signaling Pathway

This pathway is specific to inorganic nitrite and nitrate, highlighting their role in biological systems [6] [7].

DietaryNO3 Dietary Nitrate (NO₃⁻) OralBacteria Oral Bacteria (Reduction) DietaryNO3->OralBacteria SystemicNO2 Systemic Nitrite (NO₂⁻) OralBacteria->SystemicNO2 Reduction Enzymatic Reduction (e.g., by Hemoglobin) SystemicNO2->Reduction BiologicalNO Bioactive NO Reduction->BiologicalNO Effects Vasodilation Cytoprotection BiologicalNO->Effects

Conclusion and Key distinctions

  • Use This compound as a tool for generating OH radicals in atmospheric chemistry experiments.
  • Consider alkyl nitrates like isopropyl nitrate for their combustion-enhancing properties due to their low thermal stability.
  • Employ alkyl nitrites like tert-butyl nitrite as selective reagents in organic synthesis.
  • For biological and medical research, the focus should be on inorganic nitrite and nitrate, which are part of the NO-signaling pathway.

A critical distinction must be made between alkyl nitrites/nitrates (carbon-containing organic esters) and inorganic nitrite/nitrate salts (e.g., sodium nitrite). Their chemical behavior, biological activities, and applications are fundamentally different [6] [5].

References

methyl nitrite comparison ethyl hexyl nitrate cetane improvement

Author: Smolecule Technical Support Team. Date: February 2026

A Researcher's Guide to 2-EHN as a Cetane Improver

2-Ethylhexyl Nitrate (2-EHN) is a widely used cetane improver in diesel fuels. Its effectiveness stems from its chemical structure—an ethylhexane molecule with a nitrate (NO₃) functional group. This structure features weak N-O bonds that readily decompose at the high temperatures and pressures within a combustion chamber [1].

The decomposition releases radical species, notably NO₂, which actively participates in the fuel's pre-combustion reactions. These radicals generate highly reactive OH radicals, significantly accelerating the chain-branching reactions of the base fuel and thereby shortening the ignition delay period [2] [1].

Performance Data & Experimental Evidence

The following tables summarize key experimental findings on the effects of 2-EHN on fuel properties, engine performance, and emissions, as reported in recent research.

Table 1: Impact of 2-EHN on Fuel Properties and Engine Performance Note: BTE = Brake Thermal Efficiency; BSFC = Brake Specific Fuel Consumption

Fuel Blend 2-EHN Concentration Key Performance Findings Experimental Conditions Source

| Biodiesel-2-Methylfuran (BMF30) | 1.0% & 1.5% | BSFC: Reduced by 5.49-7.33% BTE: Increased by 3.30-4.69% | BMEP: 0.13-1.13 MPa; 1800 rpm [3] | | | Diesel-2-Methylfuran (M30) | 1.5% & 2.5% | BSFC: Reduced by 2.78-5.7% BTE: Increased by 3.54-7.1% | BMEP: 0.13-1.13 MPa; 1800 rpm [4] | | | Pure Methanol | 5% & 10% (by vol.) | Ignition Delay: Significantly shortened Combustion Stability: Improved (reduced cycle-to-cycle variation) | BMEP: 0.22 MPa; 1200 rpm; High CR (21.5) [1] | | | Karanja Biodiesel-Diesel Blend | 2000 ppm | Improved cetane number, aiding in smoke-NOx-BSFC trade-off | Single-injection schedule in a automotive diesel engine [5] | |

Table 2: Impact of 2-EHN on Engine Emissions Note: All results are relative to the base fuel without 2-EHN.

Fuel Blend 2-EHN Concentration Key Emission Findings Source

| Biodiesel-2-Methylfuran (BMF30) | 1.0% & 1.5% | NOx: Reduced by 9.4-17.48% CO: Reduced by 45.1-85.5% HC: Reduced by 14.56-24.90% Soot: Decreased [3] | | | Diesel-2-Methylfuran (M30) | 1.5% & 2.5% | NOx: Reduced by 9.20-17.57% CO: Reduced by 12.11-33.98% HC: Reduced by 7.93-21.59% Soot: Slight increase, but lower than pure diesel [4] | | | Pure Methanol | 5% & 10% (by vol.) | Soot: Near-zero (inherent to methanol) Formaldehyde: Increased with EHN concentration [1] | |

Detailed Experimental Protocol

To evaluate a cetane improver like 2-EHN, researchers typically follow a structured methodology. The diagram below outlines a common experimental workflow for engine testing.

Start Fuel Blend Preparation A Engine Setup & Instrumentation Start->A A1 Select Base Fuels (e.g., Diesel, Biodiesel, Oxygenates) Start->A1 B Define Test Parameters A->B B1 Use modified DICI engine A->B1 C Conduct Experiments & Data Acquisition B->C C1 Vary Engine Load (BMEP) and Speed B->C1 D Data Analysis & Reporting C->D D1 Record in-cylinder pressure and heat release rate C->D1 A2 Add Cetane Improver (Precise dosing, e.g., 0.1-3.0%) A1->A2 A3 Ensure Homogeneous Mixing A2->A3 B2 Install pressure transducer, gas analyzer, smoke meter B1->B2 C2 Set Injection Parameters (timing, pressure, strategy) C1->C2 C3 Adjust EGR rates if applicable C2->C3 D2 Measure gaseous emissions (NOx, CO, HC) D1->D2 D3 Measure particulate emissions (soot/smoke) D2->D3

Experimental Workflow for Cetane Improver Evaluation

Based on the search results, here are the specifics for each step in the protocol:

  • Fuel Blend Preparation: 2-EHN is typically blended into the base fuel at concentrations ranging from 0.025% to 0.40% by volume for conventional diesel [6], though research into alternative fuels often uses higher concentrations, from 0.1% up to 3% or even 10% [2] [1]. Precise volumetric dosing and thorough mixing are critical.
  • Engine Setup & Instrumentation: Experiments are conducted on a Direct Injection Compression Ignition (DICI) engine, often with a common-rail fuel injection system [3] [4]. The engine is outfitted with:
    • A pressure transducer and a crank-angle encoder to collect in-cylinder pressure data.
    • An eddy current dynamometer to control engine load and speed.
    • An exhaust gas analyzer (e.g., AVL 444 N) to measure NOx, CO, and HC [7].
    • A smoke meter (e.g., AVL 437) to measure particulate matter [7].
  • Test Parameters: Key parameters include a constant engine speed (e.g., 1800 rpm [3]) and variable Brake Mean Effective Pressure (BMEP) to simulate different loads (e.g., from 0.13 to 1.13 MPa [4]). Injection timing and pressure are also critical variables.
  • Data Acquisition & Analysis: In-cylinder pressure data is used to calculate the Rate of Heat Release (ROHR), which determines Ignition Delay (ID) and Combustion Duration (CD). Performance metrics like Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) are calculated from fuel flow and power output measurements [3] [4].

Industrial Applications and Market Context

Beyond the research lab, 2-EHN is a critical additive in the global fuel industry.

  • Primary Uses: It is deployed to [8] [6]:
    • Improve cold-start performance in colder climates.
    • Reduce engine knocking and vibration.
    • Help fuels meet regional regulatory standards for cetane number.
    • Enhance the performance and stability of biodiesel and renewable diesel blends.
  • Market Scope: The global market for 2-EHN was estimated to be significant, reflecting its indispensable role. It is projected to experience steady growth, driven particularly by expanding biodiesel applications and tightening fuel quality standards worldwide [9].

Knowledge Gaps and Further Research

As noted, this guide is based solely on data for 2-EHN. A comprehensive comparison with methyl nitrite is currently not possible with the available information. To build a more complete dataset, you could:

  • Search Specialized Databases: Directly query scientific databases like SciFinder, Reaxys, or Web of Science for "this compound cetane improver" or "this compound diesel".
  • Explore Patent Literature: Review patents in the field of fuel additives, which may contain experimental data on this compound's performance.
  • Consult Industry Standards: Check the specifications of major fuel additive companies (e.g., Innospec, Afton Chemical) to see if this compound is listed among their commercial offerings.

References

methyl nitrite analytical detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Nitrite Detection

The table below summarizes the core principles and applications of modern nitrite detection methods based on recent research:

Method Core Principle Key Characteristics Example Application & Sensitivity
Nanointerface-enhanced Griess Assay [1] [2] Diazotization reaction accelerated on the surface of carbon dots (CDs). Dual-mode (colorimetric/fluorometric) output; ultrafast (<1 min); high sensitivity. Urine, serum; LOD: 0.08-0.10 μM [1] [2]
LC-MS/MS with Derivatization [3] Derivatization of nitrite with 2,3-diaminonaphthalene (DAN) to form a fluorescent product (NAT). High selectivity and sensitivity (ppb level); suitable for complex matrices like excipients. Pharmaceutical excipients; wide linear range, ppb-level LOD [3]
Ionic Liquid-Modified Colorimetry [4] Oxidative decolorization of a modified dye ([BMIM]MR) by nitrite in acidic media. Simple, visual detection; improved sensitivity over traditional Griess method. Water, meat, dairy products; wide linear range [4]
Hydrogel/Test Strip-Based Sensors [1] Griess reaction reagents embedded in a solid matrix (hydrogel, polymer film, or paper). Designed for portability and on-site analysis; visual color change. Processed meat products, water; LOD as low as 0.72 μM [1]

Detailed Experimental Protocols

For researchers looking to implement these techniques, here are the outlines of their experimental workflows.

1. Protocol: Rapid Dual-Mode Griess Assay using Carbon Dots [2]

  • Probe Synthesis: N-(1-naphthalene)-ethylenediamine-derived carbon dots (NETH-CDs) are synthesized by electrolyzing a NETH solution in PBS (0.2 M, pH 7.4) with a 10 V voltage for 15 minutes [2].
  • Detection Procedure:
    • Mix the sample containing nitrite with sulfanilic acid (Sa) and hydrochloric acid.
    • Add the NETH-CDs nanoprobe to the mixture.
    • The reaction is complete within 1 minute.
    • Measure the absorbance for colorimetric mode and fluorescence quenching (excitation at 359 nm, emission at 431 nm) for fluorometric mode [2].
  • Optimal Conditions: The method is optimized for Sa concentration and HCl content [2].

2. Protocol: LC-MS/MS Analysis of Nitrite in Excipients [3]

  • Derivatization:
    • The sample is dissolved in water.
    • The internal standard (¹⁵N-nitrite) is added.
    • The derivatization reaction is initiated by adding hydrochloric acid and a DAN solution.
    • After incubation, the reaction is stopped with sodium hydroxide.
    • The derivative, 1-[H]-naphthotriazole (NAT), is extracted with acetonitrile [3].
  • LC-MS/MS Analysis:
    • Chromatography: Utilizes a C18 column with a mobile phase of water and acetonitrile.
    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) transition for NAT is m/z 170 → 115 [3].

Method Selection Workflow

To help you choose the most appropriate method for your needs, the decision process can be visualized as follows:

G Start Method Selection Goal Lab Laboratory-Based Confirmation Start->Lab Field On-Site / Rapid Screening Start->Field MS LC-MS/MS with Derivatization Lab->MS  Highest Sensitivity & Selectivity Dual Dual-Mode Griess Assay (CD-based) Lab->Dual  Fast & Multi-Signal Validation Color Colorimetric Methods (Test Strips, Hydrogels) Field->Color  Portability & Simplicity  Visual Readout UseCase1 Quantifying trace nitrite in pharmaceutical excipients MS->UseCase1   UseCase2 High-throughput analysis in biological fluids Dual->UseCase2   UseCase3 Screening nitrite levels in food or water samples Color->UseCase3  

Research Application Guidance

  • For Highly Sensitive Quantification: The LC-MS/MS method with derivatization [3] is the benchmark for obtaining definitive, quantitative results at trace levels, especially in complex matrices like drug products.
  • For Rapid Analysis in the Lab: The nanointerface-enhanced dual-mode Griess assay [2] offers a excellent blend of speed, sensitivity, and reliability through its dual-signal output.
  • For Field Deployment or Simple Screening: Test strips or hydrogel-based sensors [1] provide a practical solution for quick, on-the-spot assessments without the need for sophisticated instruments.

References

methyl nitrite absorption spectroscopy analysis

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Nitrite Detection

The table below summarizes key methods for nitrite analysis identified from recent literature. These methods represent potential alternatives for analyzing methyl nitrite, though their performance with this specific compound would need verification.

Technique Principle Reported Performance for Nitrite (as NO₂⁻) Key Advantages
Colorimetric Nanozyme Sensor [1] Peroxidase-like activity of PtNi nanoparticles catalyzes a color change; nitrite quenches this reaction. Limit of Detection (LOD): 0.32 µM; Linear Range: 1-150 µM. High sensitivity, portable potential, dual-signal output (A652/A450 nm).
UV Absorption & Machine Learning [2] Measures UV absorption; machine learning models deconvolve overlapping nitrate/nitrite spectra. Average Relative Error: <1%. Reagent-free, rapid, suitable for continuous monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) [3] [4] Separates volatile compounds by volatility; mass spectrometer provides identification. Not specified for nitrite, but technique is highly specific and sensitive. Excellent for volatile mixtures; provides definitive compound identification.
High-Performance Liquid Chromatography (HPLC) [3] [4] Separates compounds based on interaction with a stationary phase. Not specified for nitrite, but widely used for ion analysis. Can analyze non-volatile and thermally unstable compounds.

Detailed Experimental Protocols

Here are the detailed methodologies for two of the most promising techniques identified.

Colorimetric Nanozyme Sensor for Nitrite

This protocol is based on the study using chain-like PtNi nanoparticles (PtNi CNPs) [1].

  • Synthesis of PtNi CNPs: The PtNi CNPs are synthesized via a one-step solvothermal method. Typically, metal precursors like platinum acetylacetonate (Pt(acac)₂) and nickel acetylacetonate (Ni(acac)₂) are dissolved in a mixture of solvents (e.g., oleylamine) and surfactants (e.g., CTAC). The solution is then heated in a sealed autoclave at high temperature (e.g., 180°C) for several hours to form the nanoparticles.
  • Colorimetric Detection Procedure:
    • Reaction Mixture: In a standard assay, the PtNi CNPs, the substrate 3,3',5,5'-Tetramethylbenzidine (TMB), and hydrogen peroxide (H₂O₂) are mixed in a buffer solution. The peroxidase-like activity of the PtNi CNPs oxidizes TMB (colorless) to TMBox (blue), producing a strong absorbance peak at 652 nm.
    • Introduction of Nitrite: When the target nitrite is introduced, it participates in a diazotization reaction with the oxidized TMBox.
    • Signal Measurement: This reaction alters the solution's color, decreasing the absorbance at 652 nm (blue color) and generating a new absorbance peak at 450 nm (yellow color). The ratio of these absorbances (A₆₅₂/A₄₅₀) is used as the signal output, which is quantitatively dependent on the nitrite concentration.
UV Absorption Spectroscopy with Machine Learning

This protocol outlines the hybrid machine learning approach for simultaneous nitrate and nitrite detection [2].

G Start Start: Sample Collection UV UV-Vis Spectra Acquisition Start->UV Preproc Data Preprocessing (Normalization, PCA) UV->Preproc JC Joint Classifier (JC) Preproc->JC SM1 Submodel 1 (Low NO₃⁻, Low NO₂⁻) JC->SM1 Region 1 SM2 Submodel 2 (Low NO₃⁻, High NO₂⁻) JC->SM2 Region 2 SM3 Submodel 3 (High NO₃⁻, Low NO₂⁻) JC->SM3 Region 3 SM4 Submodel 4 (High NO₃⁻, High NO₂⁻) JC->SM4 Region 4 Result Output: NO₃⁻ and NO₂⁻ Concentrations SM1->Result SM2->Result SM3->Result SM4->Result

  • Title: UV-Vis ML Analysis Workflow
  • Spectra Acquisition: UV-vis absorption spectra of the sample are collected in the range of 190–400 nm using a spectrophotometer.
  • Data Preprocessing: The collected spectral data is normalized and processed with Principal Component Analysis (PCA) to reduce dimensionality and eliminate multicollinearity.
  • Joint Classification: A joint classifier (JC) comprising Support Vector Machine (SVM), Logistic Regression (LR), and Random Forest (RF) algorithms votes to assign the sample to one of four subregions based on the expected concentration ratio of nitrate to nitrite.
  • Regression Prediction: Based on the classification, a specialized regression submodel (e.g., Partial Least Squares (PLS) or Least Squares Support Vector Machine (LSSVM)) is used to predict the precise concentrations of nitrate and nitrite.

A Strategic Approach for Your Guide

Given the scarcity of data on this compound specifically, I suggest the following path to develop your publication-quality guide:

  • Leverage Foundational Knowledge: The 1982 study on Far IR absorption spectrum of this compound [5] can serve as a historical benchmark. Your guide can compare these earlier techniques with modern methods.
  • Extrapolate from Inorganic Nitrite Data: Use the performance data for inorganic nitrite from recent studies [1] [2] as a proxy. You can clearly state that while these are the best available metrics, actual performance with this compound may vary and is an area for experimental validation.
  • Focus on Technique Comparison: Structure your guide around a clear comparison of the principles, advantages, and limitations of different technique categories (e.g., Spectroscopy, Chromatography, Electrochemical sensors).
  • Consult Specialized Databases: For more specific information, you may need to consult proprietary scientific databases (e.g., SciFinder, Reaxys) that index a broader range of chemical-specific literature and patents.

References

methyl nitrite decomposition kinetics other nitrates

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Decomposition Data

The table below summarizes the available quantitative data and characteristics for methyl nitrite and other relevant nitrate compounds.

Compound Key Decomposition Data / Characteristics Experimental Protocol / Conditions Citations
This compound (MN) Heat of decomposition: ~4300 J/g; Initial decomposition temperature decreases with increasing pressure. C600 microcalorimeter & VSP2 adiabatic calorimeter: Samples heated to determine heat release and pressure-dependent behavior. [1]
Pentaerythritol Tetranitrate (PETN) Activation energy for NO₂ production: ~175.8 kJ/mol; Initial step is O-NO₂ bond scission. TGA-MS & DSC: Single crystal samples analyzed under non-isothermal conditions; kinetics studied via isoconversional analysis. [2]
Nitrocellulose (NC) Decomposition temp: 192–209°C; Stability decreases with higher nitrogen content. Major initial product is NO, not NO₂. DSC & TG-DTA: Thermal stability analyzed at various heating rates (5, 10, 15, 20 °C/min). [3] [4]
Isopropyl Nitrate (iPN) Low-temperature auto-ignition studied; Prerequisite of O₂ for ignition; Main products: CH₃CHO, NO, NO₂, CH₃NO₂, CH₃ONO. Rapid Compression Machine (RCM): Ignition delay times measured at 560–600 K, 5–10 bar. [5]
General Aliphatic Nitrate Esters Product distribution correlates with oxygen balance; Initial step is generally O-NO₂ bond scission. T-Jump/FTIR Spectroscopy: Samples flash-heated (250–500°C) in an Ar atmosphere; gaseous products quantified. [6]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here is a deeper dive into the methodologies.

  • Thermal Stability and Hazard Evaluation (for this compound): The thermal risk of MN was evaluated using a C600 microcalorimeter and a VSP2 adiabatic calorimeter. In the C600, a sample was heated to determine the total heat release. The VSP2 tests were conducted with different initial pressures to study the pressure dependence of the decomposition. These tests are standard for obtaining thermodynamic and kinetic data for safety evaluations [1].

  • Kinetic Analysis of Gas Evolution (for PETN): The kinetics of PETN decomposition were investigated using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC). Single crystal PETN samples (approx. 5 mg) were heated under controlled, non-isothermal programs. The TGA-MS tracked mass loss while simultaneously identifying evolved gases (like NO₂ at m/z=46). The DSC measured heat flow. The activation energy was then determined using isoconversional kinetic analysis methods like the Kissinger-Akihara-Sunose (KAS) model [2].

  • Product Analysis under Rapid Heating (for General Nitrates): The decomposition of various nitrate esters was studied using T-Jump/FTIR spectroscopy. A sample-coated platinum filament was rapidly heated (at 2000 °C/s) to a set temperature (250–500 °C) and held under an argon atmosphere. The evolving gaseous products were analyzed in real-time using Fourier-Transform Infrared spectroscopy, and their concentrations were quantified using multivariate regression of the spectral data [6].

Decomposition Pathway Comparison

The initial decomposition step is critical for understanding the reactivity and sensitivity of these compounds. The following diagram contrasts the primary initiation pathways for this compound versus other common nitrates like PETN and nitrocellulose.

NitrateEster Nitrate Ester (e.g., PETN, NC) NO2 Nitrogen Dioxide (NO₂) NitrateEster->NO2 O–NO₂ Bond Cleavage AlkylRadical •R Alkyl Radical NitrateEster->AlkylRadical O–NO₂ Bond Cleavage MethylNitrite This compound (MN) RO •RO Radical MethylNitrite->RO O–N Bond Cleavage NO Nitric Oxide (NO) MethylNitrite->NO O–N Bond Cleavage RO->AlkylRadical Subsequent Reactions AlkylRadical->NO2 Subsequent Reactions

The diagram highlights a fundamental mechanistic difference:

  • This compound decomposition is initiated by the cleavage of the relatively weak O–N bond, producing a methoxy radical (•CH₃O) and nitric oxide (NO) [7] [1].
  • In contrast, most other aliphatic nitrate esters (like PETN, nitrocellulose, and isopropyl nitrate) begin decomposing through the homolytic cleavage of the O–NO₂ bond, releasing nitrogen dioxide (NO₂) and an alkoxy radical [2] [3] [5].

Research Gaps and Considerations

When comparing the decomposition kinetics across these studies, please note:

  • Context is Key: The data originates from studies conducted under different conditions (e.g., heating rates, pressure, analytical techniques). Direct numerical comparison of values like activation energy should be done with caution.
  • Focus on Mechanisms: While quantitative kinetic parameters for this compound are less abundant, the well-established difference in its initial decomposition step (O–N vs. O–NO₂ cleavage) is a critical comparative insight.
  • Complexity of Secondary Reactions: The initial bond scission is followed by complex secondary reactions involving the generated radicals and nitrogen oxides, which ultimately determine the overall heat release and gas evolution [5] [6].

References

Atmospheric Alkyl Nitrates: Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Key Sources Key Environmental Impacts & Characteristics Global Burden (as Nitrogen) Atmospheric Lifetime

| Methyl Nitrate | - Natural production in the ocean [1].

  • Pollution transport [1]. | - Dominant form of reactive nitrogen (NO~y~) in the Southern Ocean boundary layer [1].
  • Acts as a reservoir, transporting NO~x~ to remote marine areas [1]. | 17 Gg N [1] | 26 days [1] | | Ethyl Nitrate | Anthropogenic and natural sources [1]. | Serves as a reservoir for nitrogen oxides (NO~x~) [1]. | 4 Gg N [1] | 14 days [1] | | Propyl Nitrate | Primarily anthropogenic, enhanced in continental boundary layers [1]. | - Limited long-range transport due to shorter lifetime [1].
  • Acts as a reservoir for NO~x~ [1]. | 6 Gg N [1] | 8 days [1] |

Formation Pathways and Atmospheric Role

While specific experimental protocols were not detailed, one study proposed a formation pathway for methyl nitrite (CH₃ONO) from engine fuels, suggesting it could explain certain air pollution observations [2]. Alkyl nitrates like methyl nitrate (CH₃ONO₂) are primarily formed in the atmosphere from the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NO~x~) [3] [1].

The diagram below illustrates the general atmospheric cycle of these compounds, highlighting their role as reservoirs and transporters of reactive nitrogen.

G Anthropogenic Anthropogenic & Natural Sources RONO2 Alkyl Nitrates (RONO₂) NOx NOₓ (NO + NO₂) RONO2->NOx Photolysis Transport Long-Range Transport RONO2->Transport e.g., Methyl Nitrate NOx->RONO2 Oxidation Remote Remote Marine Atmosphere Transport->Remote Anthropogeneous Anthropogeneous Anthropogeneous->RONO2 Formation

How to Proceed with Your Research

Given the scarcity of directly comparable data, I suggest the following approaches to gather the information you need:

  • Refine Your Search Terms: The environmental impact of This compound (CH₃ONO) itself is less documented than that of alkyl nitrates (RONO₂). Future searches should carefully distinguish between these related chemical families.
  • Consult Specialized Databases: Use academic databases like Scopus, Web of Science, or ACS Publications with targeted queries. Terms like "this compound atmospheric lifetime," "alkyl nitrate environmental impact," and "RONO2 tropospheric chemistry" may yield more technical data.
  • Analyze Primary Literature: The most reliable experimental data and protocols will be found in the methods sections of original research articles. The studies cited here, particularly [3] and [1], can serve as entry points into this literature.

References

×

Physical Description

Methyl nitrite appears as a liquid or gas Boils at 10.4°F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2).

Color/Form

Gas

Boiling Point

-12.0 °C
64.6 °C @ 760 mm Hg (explodes)

Density

0.991

LogP

log Kow = 0.88 /Estimated/

Melting Point

-16.0 °C
-16 °C

UNII

96TLP8RN37

GHS Hazard Statements

H221: Flammable gas [Danger Flammable gases];
H280: Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Vapor Pressure

1,650 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Compressed Gas;Acute Toxic;Health Hazard

Other CAS

624-91-9

Wikipedia

Methyl nitrite

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Nitrous acid, methyl ester: ACTIVE

Dates

Last modified: 02-18-2024

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